Mifepristone-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H35NO2 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuterio(113C)methyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3+1D3 |
InChI Key |
VKHAHZOOUSRJNA-RWBHSATESA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Mifepristone-13C,d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mifepristone and its Isotopically Labeled Analogues
Mifepristone (also known as RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. It is widely used in medicine, primarily for medical termination of pregnancy and for the treatment of Cushing's syndrome. Accurate quantification of Mifepristone and its metabolites in biological matrices is essential for clinical and research purposes. Stable isotope-labeled internal standards, such as Mifepristone-13C,d3, are indispensable for achieving high accuracy and precision in mass spectrometry-based bioanalytical methods. The incorporation of one carbon-13 atom and three deuterium atoms introduces a known mass shift, allowing for clear differentiation from the unlabeled analyte without significantly altering its chemical and physical properties.
Proposed Synthesis of this compound
The synthesis of this compound involves the preparation of the core steroid structure followed by the introduction of the isotopic labels at specific positions. The following proposed synthetic scheme is based on known methods for the synthesis of Mifepristone and general strategies for isotopic labeling.
Synthesis of the Mifepristone Precursor
The synthesis of the mifepristone backbone typically starts from commercially available steroid precursors. A common route involves the following key steps:
-
Preparation of the Dienone Intermediate: Starting from a suitable steroid raw material, a dienone intermediate is synthesized. This often involves multiple steps including protection of functional groups, oxidation, and elimination reactions to create the characteristic 4,9-diene system of mifepristone.
-
Epoxidation: The dienone intermediate is then subjected to epoxidation to introduce an epoxide ring, which is crucial for the subsequent introduction of the 11β-aryl group.
-
Grignard Reaction: A Grignard reagent, 4-(dimethylamino)phenyl magnesium bromide, is reacted with the epoxide. This reaction opens the epoxide ring and installs the key 11β-aryl substituent.
-
Introduction of the 17α-propynyl group: The 17-keto group is then reacted with a propynyl Grignard reagent to introduce the 17α-(1-propynyl) group.
-
Deprotection and Isomerization: Finally, any protecting groups are removed, and isomerization is performed to yield the final mifepristone structure.
Introduction of Isotopic Labels
The introduction of the 13C and d3 labels can be achieved by using isotopically labeled starting materials or reagents at specific steps in the synthesis.
-
Introduction of the d3-label: The three deuterium atoms are typically introduced onto one of the N-methyl groups of the 11β-(4-dimethylamino)phenyl moiety. This can be achieved by using a deuterated methylating agent, such as iodomethane-d3 (CD3I), in the synthesis of the 4-(dimethylamino)phenyl Grignard reagent.
-
Introduction of the 13C-label: The position of the 13C label can vary. A common approach is to incorporate it into the steroid backbone. This can be accomplished by using a 13C-labeled starting material in the early stages of the synthesis. For example, a 13C-labeled synthon could be used to construct a portion of the steroid rings.
A representative workflow for the synthesis is depicted in the following diagram:
Purification of this compound
The purification of this compound is critical to ensure high purity, which is a prerequisite for its use as an internal standard. A combination of chromatographic and crystallization techniques is typically employed.
Chromatographic Purification
High-performance liquid chromatography (HPLC) is the method of choice for the purification of mifepristone and its analogues. Both normal-phase and reversed-phase chromatography can be utilized.
Table 1: Representative HPLC Purification Parameters for Mifepristone Analogues
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Silica gel, Diol | C18, C8 |
| Mobile Phase | Hexane/Isopropanol/Ethanol | Acetonitrile/Water, Methanol/Water |
| Gradient | Isocratic or Gradient | Isocratic or Gradient |
| Detection | UV at ~302 nm | UV at ~302 nm |
A typical purification workflow would involve an initial crude purification by flash chromatography on silica gel, followed by preparative HPLC for final polishing.
Crystallization
Crystallization is a crucial final step to obtain highly pure this compound in a stable solid form. The choice of solvent is critical for obtaining well-defined crystals and high yields.
Table 2: Solvents for Crystallization of Mifepristone
| Solvent System | Observations |
| Ethanol/Water | Good for inducing crystallization. |
| Acetone/Hexane | Often used for recrystallization to improve purity. |
| Dichloromethane/Hexane | Can yield high-quality crystals. |
The workflow for purification is illustrated below:
Analytical Characterization
The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.
Table 3: Analytical Techniques for Characterization of this compound
| Technique | Purpose | Expected Results |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | Molecular ion peak corresponding to the mass of this compound. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of isotopic label positions. | 1H and 13C NMR spectra consistent with the structure of mifepristone, with characteristic signal changes due to the isotopic labels. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (>98%). |
| Melting Point | Physical property characterization. | A sharp melting point range consistent with a pure compound. |
Conclusion
The synthesis and purification of this compound require a multi-step process involving sophisticated organic synthesis and purification techniques. While a specific detailed protocol for this isotopologue is not publicly available, a rational synthesis can be designed based on established steroid chemistry and isotopic labeling methods. The purification to a high degree of chemical and isotopic purity is paramount for its application as a reliable internal standard in bioanalytical studies. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with Mifepristone and its isotopically labeled analogues.
An In-depth Technical Guide to the Physical and Chemical Properties of Mifepristone-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the isotopically labeled steroid compound, Mifepristone-13C,d3. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this compound.
This compound is a stable isotope-labeled version of Mifepristone, a synthetic steroid known for its potent progesterone and glucocorticoid receptor antagonist activities.[1][2] Due to the inclusion of one carbon-13 and three deuterium atoms, this labeled analog serves as an invaluable internal standard for quantitative analysis in complex biological matrices, particularly in pharmacokinetic and metabolic studies.[2][3] Isotopic labeling provides a distinct mass signature, enabling precise differentiation from the endogenous or unlabeled drug in mass spectrometry-based assays.[3]
Core Physical and Chemical Data
The primary difference between Mifepristone and this compound lies in their molecular weight due to isotopic enrichment. Other physical and chemical properties are generally considered to be comparable to the unlabeled compound.
Quantitative Data Summary
| Property | Mifepristone (Unlabeled) | This compound | Data Source(s) |
| Molecular Formula | C₂₉H₃₅NO₂ | C₂₈¹³CH₃₂D₃NO₂ | [2][4] |
| Molecular Weight | 429.6 g/mol | 433.60 g/mol | [2][4] |
| Appearance | Yellow powder | White to off-white solid powder | [4][5] |
| Melting Point | 191-196 °C | Not explicitly reported, but expected to be very similar to unlabeled Mifepristone. | [4] |
| Solubility | Very soluble in methanol, chloroform, and acetone.[4][6] Poorly soluble in water, hexane, and isopropyl ether.[4][6] Soluble in ethanol (50 mg/mL) and DMSO (20 mg/mL).[7] | Soluble in Chloroform and Methanol.[8] Expected to have similar solubility to unlabeled Mifepristone. | [4][6][7][8] |
| Storage Temperature | 2-8°C | -20°C | [7][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and quantification of this compound. Below are representative protocols for key analytical techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification in Biological Samples
This method is standard for pharmacokinetic studies and therapeutic drug monitoring, where this compound is used as an internal standard.
a) Sample Preparation (Liquid-Liquid Extraction) :
-
To 200 µL of a human whole blood sample, add 20 μL of an internal standard solution containing Mifepristone-d3 (a similar isotopically labeled standard).[10]
-
Add 200 μL of 0.5 M ammonium carbonate solution (pH 9).[10]
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.[10]
-
Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.[10]
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.[10]
-
Reconstitute the residue in a suitable solvent for HPLC injection.[11]
b) HPLC Conditions :
-
Column: Hypersil C18 BDS column (2.1 × 50 mm, 5 μm).[11]
-
Mobile Phase: A gradient of methanol and 5mM ammonium acetate.[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Column Temperature: 35°C.[11]
-
Injection Volume: 10 μL.[11]
c) Mass Spectrometry Conditions (Triple Quadrupole) :
-
Ionization Mode: Positive electrospray ionization (ESI+).[11]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mifepristone: m/z 430 → 372.[11]
-
Mifepristone-d3 (as internal standard): Specific transition would be determined based on the exact labeled position, but would be a higher mass than the unlabeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR is used to confirm the chemical structure and isotopic labeling of this compound.
a) Sample Preparation :
-
Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[12]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]
-
Gently vortex or sonicate the solution to ensure complete dissolution.[12]
-
Transfer the solution to an NMR tube.
b) NMR Spectrometer Parameters :
-
Spectrometer: A 400 MHz or higher spectrometer.[13]
-
¹H NMR: Chemical shifts are reported in ppm downfield from a trimethylsilane (TMS) standard.[13]
-
¹³C NMR: Chemical shifts are reported in ppm relative to the solvent peak (e.g., the center of the triplet for CDCl₃ at 77.00 ppm).[13] The spectrum of this compound would show an enhanced signal for the ¹³C-labeled carbon.
Visualizations: Signaling Pathways and Experimental Workflows
Mifepristone's Antagonistic Action on the Progesterone Receptor Signaling Pathway
Mifepristone acts as a competitive antagonist at the progesterone receptor, thereby blocking the downstream effects of progesterone that are essential for maintaining pregnancy.[14][15]
Caption: Mifepristone competitively inhibits progesterone binding to its receptor.
Experimental Workflow for Pharmacokinetic Analysis using this compound
The use of this compound as an internal standard is a critical component of the workflow for accurately quantifying the concentration of unlabeled mifepristone in biological samples over time.
Caption: Workflow for quantifying Mifepristone using a labeled internal standard.
References
- 1. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 5. medkoo.com [medkoo.com]
- 6. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synthetic (organic), ≥98%, Progesterone receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Mifepristone-d3 | CAS | LGC Standards [lgcstandards.com]
- 10. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. rsc.org [rsc.org]
- 14. droracle.ai [droracle.ai]
- 15. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Analytical Mechanism of Mifepristone-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the analytical mechanism, application, and validation of Mifepristone-13C,d3 when used as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of mifepristone. The use of such standards is paramount in bioanalytical mass spectrometry to ensure the accuracy, precision, and robustness of results.
The Principle of Isotope Dilution and the Role of an Internal Standard
In quantitative analysis, particularly in complex biological matrices such as plasma or tissue, variabilities in sample preparation and instrument response can lead to significant analytical errors. An internal standard (IS) is a compound with physicochemical properties similar to the analyte, which is added in a known quantity to all samples, calibrators, and quality controls before processing.
The ideal internal standard is a stable isotope-labeled version of the analyte.[1] this compound is the designated SIL internal standard for mifepristone. Its analytical "mechanism of action" is not pharmacological but is rooted in the principles of isotope dilution mass spectrometry.[2][3]
Core Analytical Mechanism:
-
Physicochemical Equivalence: this compound is structurally identical to mifepristone, with the exception that three hydrogen atoms have been replaced with deuterium (d3) and one carbon atom has been replaced with its heavier isotope, ¹³C.[4] This subtle change in mass does not significantly alter its chemical properties. Consequently, it exhibits the same behavior during sample extraction, has the same chromatographic retention time, and experiences the same degree of ionization or suppression in the mass spectrometer source (matrix effects).
-
Mass Differentiation: Despite its chemical similarity, the increased mass of this compound allows it to be distinguished from the unlabeled mifepristone by a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of ions, making it easy to detect both the analyte and the internal standard simultaneously.
-
Ratio-Based Quantification: By adding a constant amount of this compound to every sample, any loss of analyte during sample preparation or fluctuation in instrument signal will affect both the analyte and the internal standard to the same degree.[3] Quantification is therefore based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable and proportional to the analyte's initial concentration, effectively canceling out most sources of analytical variability.
General Experimental Workflow
The use of this compound as an internal standard is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying mifepristone. The workflow ensures that the standard is present to account for variability at every critical step.
Detailed Experimental Protocol (Example)
The following is a representative protocol for the quantification of mifepristone in human plasma, synthesized from common methodologies.[5][6][7][8]
3.1 Materials and Reagents
-
Mifepristone analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, water
-
Formic acid or acetic acid
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Human plasma (with K3EDTA anticoagulant)
3.2 Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of mifepristone and this compound in methanol.
-
Working Solutions: Serially dilute the mifepristone stock to create calibration standards (e.g., 0.5 to 500 ng/mL). Prepare a working internal standard solution (e.g., 100 ng/mL).
-
Sample Spiking: To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of the internal standard working solution. Vortex briefly.
3.3 Sample Extraction (Liquid-Liquid Extraction)
-
Add 500 µL of diethyl ether to the spiked plasma sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
3.4 LC-MS/MS Conditions
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 50% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Mifepristone: Q1: 430.3 m/z → Q3: 372.2 m/z[6]
-
This compound: Q1: 434.3 m/z → Q3: 376.2 m/z (Note: Exact mass may vary based on labeling pattern).
-
Data Presentation and Method Performance
A validated LC-MS/MS method utilizing this compound should demonstrate high levels of accuracy and precision. The table below summarizes typical performance characteristics reported for such assays.[2][6][9]
| Parameter | Typical Value / Range | Description |
| Linearity Range | 0.5 - 500 ng/mL | The concentration range over which the method is accurate and precise. |
| Correlation Coefficient (r²) | > 0.995 | Indicates the linearity of the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |
| Intra-assay Accuracy (% RE) | ± 15% (± 20% at LLOQ) | The closeness of results for multiple analyses of a sample within the same analytical run. |
| Inter-assay Accuracy (% RE) | ± 15% (± 20% at LLOQ) | The closeness of results for a sample analyzed across different analytical runs. |
| Intra-assay Precision (% RSD) | < 15% (< 20% at LLOQ) | The relative standard deviation of results for multiple analyses of a sample within the same run. |
| Inter-assay Precision (% RSD) | < 15% (< 20% at LLOQ) | The relative standard deviation of results for a sample analyzed across different runs. |
| Extraction Recovery | > 85% | The efficiency of the extraction process, though variability is corrected by the IS. |
| Matrix Effect | Minimal / Compensated | The IS co-elutes and experiences the same ion suppression/enhancement, normalizing the result. |
RE: Relative Error; RSD: Relative Standard Deviation
Logical Relationship in Quantification
The final concentration of mifepristone in an unknown sample is determined by interpolating its analyte/IS peak area ratio from the calibration curve generated from standards with known concentrations. This process inherently corrects for analytical variability.
Conclusion
This compound serves as the gold standard internal standard for the bioanalysis of mifepristone. Its analytical mechanism, based on the principle of isotope dilution, allows it to perfectly mimic the behavior of the unlabeled analyte throughout the entire experimental process. By enabling ratio-based quantification, it effectively compensates for variations in sample recovery and matrix-induced signal fluctuations. The use of this compound is therefore indispensable for developing highly accurate, precise, and robust LC-MS/MS methods required in pharmaceutical research, clinical diagnostics, and pharmacokinetic studies.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. imedpub.com [imedpub.com]
- 6. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice [m.x-mol.net]
- 8. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Commercial Suppliers and Technical Applications of Isotopically Labeled Mifepristone for Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability and research applications of stable isotope-labeled mifepristone, specifically Mifepristone-¹³C,d₃ and Mifepristone-d₃. This document is intended for researchers, scientists, and professionals in drug development who require high-purity labeled compounds for quantitative analysis and mechanistic studies.
Introduction to Mifepristone and its Labeled Analogs
Mifepristone (also known as RU-486) is a synthetic steroid that acts as a potent antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2][3] Its high affinity for these receptors makes it a valuable tool in reproductive health research and for studying glucocorticoid-mediated processes.[1][2][3] Stable isotope-labeled versions of mifepristone, such as Mifepristone-¹³C,d₃ and Mifepristone-d₃, are essential for sensitive and accurate quantification in complex biological matrices, primarily serving as internal standards in mass spectrometry-based assays.[4]
Commercial Suppliers
Several reputable suppliers offer high-purity Mifepristone-¹³C,d₃ and Mifepristone-d₃ for research purposes. The following table summarizes the key suppliers and their product offerings.
| Supplier | Product Name | Catalog Number | Additional Information |
| MedChemExpress | Mifepristone-¹³C,d₃ | HY-13683S1 | Also offers Mifepristone-d₃ and Mifepristone-d₆.[5] |
| Cayman Chemical | Mifepristone-d₃ | 10010660 | Provided as a crystalline solid.[4][6] |
| LGC Standards | Mifepristone-d₃ | TRC-M343977 | Part of their extensive line of pharmaceutical reference standards.[7][8] |
Technical Data and Specifications
The following tables provide a comparative summary of the technical and physical-chemical properties of Mifepristone-¹³C,d₃ and Mifepristone-d₃, based on data from commercial suppliers and public databases.
Chemical and Physical Properties
| Property | Mifepristone-¹³C,d₃ | Mifepristone-d₃ |
| Molecular Formula | C₂₈¹³CH₃₂D₃NO₂ | C₂₉H₃₂D₃NO₂ |
| Molecular Weight | 433.62 g/mol (approx.) | 432.6 g/mol |
| Purity | ≥98% | >95% (HPLC)[7] |
| Appearance | Crystalline solid | Crystalline solid |
| Storage | -20°C | -20°C[4][7] |
| Solubility | Soluble in DMSO and ethanol | Soluble in Chloroform and Methanol[4] |
Biological Activity of Unlabeled Mifepristone
The biological activity of the labeled compounds is identical to that of unlabeled mifepristone. The following data pertains to the parent compound.
| Target Receptor | IC₅₀ | Kᵢ |
| Progesterone Receptor (PR) | 0.2 nM[1][2] | 0.64 nM[4] |
| Glucocorticoid Receptor (GR) | 2.6 nM[1][2] | 0.1 nM[4] |
| Androgen Receptor (AR) | - | 0.65 nM[4] |
| Mineralocorticoid Receptor (MR) | - | 640 nM[4] |
| Estrogen Receptor α (ERα) | - | >200 nM[4] |
| Estrogen Receptor β (ERβ) | - | >750 nM[4] |
Experimental Protocols
Mifepristone-¹³C,d₃ and Mifepristone-d₃ are primarily utilized as internal standards for the quantification of mifepristone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods.[9][10][11][12][13]
Sample Preparation (Plasma)
-
Spiking: To 100 µL of plasma sample, add a known concentration of Mifepristone-¹³C,d₃ or Mifepristone-d₃ solution (e.g., 10 µL of a 1 µg/mL solution).
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.[10]
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid or ammonium acetate is a typical mobile phase system.[9][10][11]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.[10]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mifepristone: m/z 430.3 → 372.2
-
Mifepristone-¹³C,d₃: m/z 434.3 → 376.2 (projected)
-
Mifepristone-d₃: m/z 433.3 → 375.2 (projected)
-
-
The specific transitions should be optimized for the instrument being used.
-
Signaling Pathways
Mifepristone exerts its biological effects by blocking the signaling pathways of the progesterone and glucocorticoid receptors. The following diagrams illustrate these pathways.
Progesterone Receptor Signaling Pathway
Caption: Progesterone receptor signaling pathway and its antagonism by Mifepristone.
Glucocorticoid Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mifepristone-d3 - Cayman Chemical [bioscience.co.uk]
- 7. Mifepristone-d3 | CAS | LGC Standards [lgcstandards.com]
- 8. Mifepristone-d3 | CAS | LGC Standards [lgcstandards.com]
- 9. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imedpub.com [imedpub.com]
- 11. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mifepristone-13C,d3 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mifepristone-13C,d3, a stable isotope-labeled derivative of Mifepristone. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and biological context.
Core Compound Details
This compound is a synthetic steroid that acts as a potent antagonist to both progesterone and glucocorticoid receptors. The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Deuterium (d3), makes it an invaluable tool in a variety of research applications, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for quantitative analysis of Mifepristone.
Chemical and Physical Properties
| Property | Mifepristone | Mifepristone-d3 | This compound (Predicted) |
| CAS Number | 84371-65-3[1][2] | 1228097-18-4 (for N-methyl-d3)[3] | Not available |
| Molecular Formula | C₂₉H₃₅NO₂[2][4][5] | C₂₉H₃₂D₃NO₂[6][7] | C₂₈¹³CH₃₂D₃NO₂ |
| Molecular Weight | 429.59 g/mol [1][2] | 432.6 g/mol [3][6] | ~433.6 g/mol |
| Synonyms | RU-486, RU-38486 | RU486-d3 | RU486-¹³C,d₃ |
Mechanism of Action: Signaling Pathways
Mifepristone exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR). This binding prevents the respective hormones, progesterone and cortisol, from activating their receptors, thereby blocking their downstream signaling pathways.
Progesterone Receptor Antagonism
Mifepristone binds with high affinity to the progesterone receptor, preventing the conformational changes necessary for receptor activation and subsequent gene transcription. This blockade leads to the termination of progesterone-dependent physiological processes.
Caption: Mifepristone blocks the progesterone receptor signaling pathway.
Glucocorticoid Receptor Antagonism
Similarly, mifepristone competes with cortisol for binding to the glucocorticoid receptor. This action inhibits the receptor's ability to translocate to the nucleus and regulate the expression of glucocorticoid-responsive genes.
Caption: Mifepristone blocks the glucocorticoid receptor signaling pathway.
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods. Below are outlines of common experimental protocols where this compound would be essential.
Quantitative Analysis by LC-MS/MS
This method is used for the sensitive and specific quantification of Mifepristone in biological matrices.
Caption: Workflow for quantitative analysis of Mifepristone using LC-MS/MS.
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenate) are thawed and vortexed.
-
Internal Standard Spiking: A known concentration of this compound is added to each sample, calibrator, and quality control sample.
-
Extraction: Mifepristone and the internal standard are extracted from the biological matrix using either liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction.[8][9]
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, typically with a C18 column, for separation from other matrix components. A gradient elution with solvents like methanol and ammonium acetate is often used.[8]
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Mifepristone and this compound.
-
Quantification: The concentration of Mifepristone in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Cell Viability/Proliferation (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of Mifepristone on cultured cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of Mifepristone. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with Mifepristone.
Methodology:
-
Cell Seeding: Plate a known number of single cells in multi-well plates.[12]
-
Treatment: Treat the cells with different concentrations of Mifepristone for a specified duration.
-
Incubation: Remove the treatment and incubate the cells in fresh medium for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution like methanol and stain with crystal violet.[12]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Survival Fraction Calculation: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.
Conclusion
This compound is an essential tool for the precise and accurate quantification of Mifepristone in complex biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for reliable pharmacokinetic and metabolic studies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the effects and disposition of Mifepristone in various biological systems. The understanding of its mechanism of action as a dual progesterone and glucocorticoid receptor antagonist continues to drive research into its therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. Mifepristone = 98 84371-65-3 [sigmaaldrich.com]
- 3. Mifepristone-d3 | C29H35NO2 | CID 46782374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Mifepristone-d3 | CAS | LGC Standards [lgcstandards.com]
- 8. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imedpub.com [imedpub.com]
- 10. Synthesis, Spectral Characterization, and In Vitro Cellular Activities of Metapristone, a Potential Cancer Metastatic Chemopreventive Agent Derived from Mifepristone (RU486) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mifepristone abrogates repopulation of ovarian cancer cells in between courses of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Mifepristone-13C,d3 safety data sheet and handling precautions
Disclaimer: This guide provides safety and handling information for Mifepristone-13C,d3. As specific safety data for this isotopically labeled compound is not extensively available, the information herein is largely extrapolated from the Safety Data Sheets (SDS) of unlabeled Mifepristone. The fundamental chemical and toxicological properties are expected to be nearly identical. This document is intended for use by trained researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Mifepristone is classified as a hazardous substance and requires careful handling.[1] It is a potent steroid compound that acts as a progesterone and glucocorticoid receptor antagonist.[1] The primary health concerns are related to its reproductive toxicity.
GHS Hazard Statements:
-
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The material is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] Long-term exposure may have adverse effects on the liver and gastrointestinal system.[1]
Data Summary Tables
The following tables summarize key quantitative and qualitative data for the safe handling of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | Mifepristone | [4] |
| Synonyms | RU-486 | [5] |
| CAS Number | 84371-65-3 (for unlabeled Mifepristone) | [4] |
| Molecular Formula | C₂₉H₃₅NO₂ | [4] |
| Molecular Weight | 429.59 g/mol | [4] |
| Physical State | Powder / Solid |[4] |
Table 2: Toxicological Data
| Endpoint | Value | Species | Source |
|---|---|---|---|
| Acute Oral Lethal Dose | > 1000 mg/kg | Mouse, Rat, Dog | [1] |
| Reproductive Toxicity | Category 1B | N/A | [5] |
| Primary Health Hazards | May impair fertility or harm an unborn child. | Human |[1][2] |
Handling and Storage Precautions
Proper handling and storage are critical to minimize exposure risk.
Table 3: Handling and Storage Recommendations | Parameter | Recommendation | Source | | :--- | :--- | :--- | | Handling | Handle in a well-ventilated area, preferably in a fume hood.[4] Avoid generating dust.[1][2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2] | | Storage | Keep container tightly sealed in a dry, cool, and well-ventilated place.[2][6] Store locked up.[5][7] Recommended storage temperature is -20°C or 4°C.[4][6] Protect from light.[4] | | Incompatible Materials | Strong oxidizing agents, strong acids/alkalis.[6] |
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are mandatory when working with this compound.
Table 4: Exposure Controls and Personal Protective Equipment (PPE) | Control Type | Specification | Source | | :--- | :--- | :--- | | Engineering Controls | Use in a laboratory fume hood or other suitable ventilated enclosure.[4] Ensure adequate ventilation.[6] Provide accessible safety shower and eye wash station.[6] | | Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[2] | | Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1] Wear a lab coat or protective clothing to prevent skin exposure.[4] | | Respiratory Protection | If dust is generated or engineering controls are inadequate, use a NIOSH-certified respirator.[1][4] |
First Aid and Emergency Procedures
In case of exposure, immediate action is required.
Table 5: First Aid Measures | Exposure Route | First Aid Procedure | Source | | :--- | :--- | :--- | | Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4] | | Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[2][4] | | Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[4][5] | | Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician immediately.[2][4] |
Table 6: Fire-Fighting and Accidental Release Measures | Situation | Procedure | Source | | :--- | :--- | :--- | | Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Wear a self-contained breathing apparatus.[2] | | Accidental Release | Use personal protective equipment.[4] Avoid dust formation.[2] Use dry clean-up procedures (e.g., HEPA-filtered vacuum) and avoid sweeping.[1] Collect spillage in a suitable, sealed container for disposal.[4] Prevent entry into drains.[2] |
Experimental Workflows and Logical Diagrams
Methodology: Safe Handling Workflow
The following workflow outlines the critical steps for safely handling this compound in a research setting. This protocol is designed to minimize exposure from receipt of the compound through to disposal of waste.
-
Preparation & Planning: Before handling, review the Safety Data Sheet and ensure all necessary PPE and engineering controls (fume hood) are available and functional. The work area must be designated and clearly marked.
-
Compound Weighing: Conduct all weighing operations within a ventilated balance enclosure or a fume hood to contain any airborne particles. Use appropriate tools (e.g., spatulas) and handle with care to avoid generating dust.
-
Solution Preparation: Prepare solutions within a fume hood. Add solvent to the powdered compound slowly to avoid splashing.
-
Experimental Use: Keep containers tightly sealed when not in use. All procedures involving the compound or its solutions should be performed in a designated area within a fume hood.
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use. A suitable decontamination solution should be used, followed by a rinse.
-
Waste Disposal: Dispose of all contaminated waste (including PPE, pipette tips, and empty containers) in a clearly labeled, sealed hazardous waste container according to institutional and local regulations.
Caption: Safe handling workflow for potent compounds like this compound.
Logical Relationship: Hazards and Precautions
This diagram illustrates the direct relationship between the identified hazards of Mifepristone and the mandatory safety precautions required to mitigate the risks.
Caption: Relationship between Mifepristone's hazards and required safety precautions.
References
Pharmacological Profile of Labeled Mifepristone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid with potent antagonist effects on both the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] Its high affinity for these receptors has led to its clinical use in medical termination of pregnancy and in the management of Cushing's syndrome.[1] The use of radiolabeled mifepristone, typically with tritium ([³H]), has been instrumental in elucidating its pharmacological profile, including receptor binding kinetics, metabolic fate, and mechanism of action. This guide provides a comprehensive overview of the pharmacological characteristics of labeled mifepristone, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Receptor Binding Affinity
Labeled mifepristone exhibits high binding affinity for both the progesterone and glucocorticoid receptors. The affinity of mifepristone and its primary metabolites for these receptors is a key determinant of its biological activity. The monodemethylated and didemethylated metabolites, in particular, retain significant receptor affinity and are found in serum at concentrations comparable to the parent drug, suggesting they contribute to the overall pharmacological effect.[3]
Quantitative Binding Affinity Data
The following tables summarize the in vitro binding affinities (IC₅₀ and Kᵢ values) of mifepristone and its major metabolites for the progesterone and glucocorticoid receptors.
| Compound | Receptor | IC₅₀ (nM) | Reference |
| Mifepristone | Progesterone Receptor (PR) | 0.2 | [4] |
| Mifepristone | Glucocorticoid Receptor (GR) | 2.6 | [4] |
| Monodemethylated Metabolites | Progesterone Receptor (PR) | ~1 | [5] |
| Didemethylated Metabolites | Progesterone Receptor (PR) | ~100 | [5] |
| Monodemethylated Mifepristone | Glucocorticoid Receptor (GR) | ~10 | [5] |
| Didemethylated Metabolites | Glucocorticoid Receptor (GR) | ~1000 | [5] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate characterization of labeled mifepristone's pharmacological profile. The following sections provide methodologies for key in vitro assays.
Radioligand Binding Assay for Progesterone and Glucocorticoid Receptors
This protocol describes a filtration-based radioligand binding assay to determine the binding affinity of unlabeled compounds, such as mifepristone and its metabolites, to the progesterone and glucocorticoid receptors using a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membrane preparations from cells expressing the target receptor (e.g., T47D cells for PR, HepG2 cells for GR).
-
Radioligand: [³H]Mifepristone or another suitable high-affinity radiolabeled ligand for the target receptor.
-
Test Compounds: Unlabeled mifepristone and its metabolites.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Cocktail: Appropriate for radioisotope detection.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).[6]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C. Protein concentration is determined using a standard protein assay.[6]
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[6]
-
Add 150 µL of the membrane preparation (3-20 µg protein for cells).[6]
-
Add 50 µL of the competing unlabeled test compound at various concentrations.
-
Add 50 µL of the radioligand solution in binding buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Filtration: Stop the incubation by rapid vacuum filtration through the glass fiber filters using the harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity using a scintillation counter.[6]
-
Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding to obtain specific binding. Calculate IC₅₀ values from competition curves and convert to Kᵢ values using the Cheng-Prusoff equation.[6]
Functional Antagonism Assay: Progesterone Receptor (Alkaline Phosphatase Reporter Assay in T47D Cells)
This assay measures the ability of mifepristone to inhibit the progestin-induced expression of alkaline phosphatase, an endogenous reporter gene in T47D human breast cancer cells.
Materials:
-
Cell Line: T47D human breast cancer cells.[7]
-
Cell Culture Medium: RPMI 1640 supplemented with fetal bovine serum and antibiotics.
-
Progestin Agonist: R5020 (Promegestone).[8]
-
Test Compound: Mifepristone.
-
Alkaline Phosphatase Substrate: p-Nitrophenyl phosphate (pNPP).
-
Lysis Buffer.
-
Microplate Reader.
Procedure:
-
Cell Culture: Culture T47D cells in appropriate medium until they reach confluence.
-
Treatment: Treat the cells with a progestin agonist (e.g., 10⁻⁹ M R5020) in the presence or absence of varying concentrations of mifepristone for 3 days.[9]
-
Cell Lysis: After treatment, wash the cells and lyse them to release intracellular components.
-
Alkaline Phosphatase Assay: Add the alkaline phosphatase substrate (pNPP) to the cell lysates.
-
Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Data Analysis: Determine the concentration of mifepristone that causes 50% inhibition of the progestin-induced alkaline phosphatase activity (IC₅₀).
Functional Antagonism Assay: Glucocorticoid Receptor (Luciferase Reporter Assay)
This assay quantifies the antagonist activity of mifepristone on the glucocorticoid receptor by measuring its ability to inhibit dexamethasone-induced expression of a luciferase reporter gene.
Materials:
-
Cell Line: A suitable cell line (e.g., Jurkat or HepG2) stably transfected with a glucocorticoid receptor expression vector and a luciferase reporter plasmid containing glucocorticoid response elements (GREs).[10][11]
-
Cell Culture Medium.
-
Glucocorticoid Agonist: Dexamethasone.[10]
-
Test Compound: Mifepristone.
-
Luciferase Assay System: Commercially available kit containing luciferase substrate and lysis buffer.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection (if not a stable cell line): Culture the cells and transfect with the appropriate plasmids.
-
Treatment: Seed the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of mifepristone for 1 hour.[10]
-
Stimulation: Add a fixed concentration of dexamethasone (e.g., 200 nM) to induce luciferase expression and incubate for 5-5.5 hours.[10]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay system.[10]
-
Data Analysis: Calculate the percentage of inhibition of dexamethasone-induced luciferase activity at each mifepristone concentration and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
Mifepristone exerts its effects primarily through competitive antagonism of the progesterone and glucocorticoid receptors. These receptors are intracellular transcription factors that, upon ligand binding, translocate to the nucleus and regulate gene expression.
Progesterone Receptor Antagonism
By binding to the progesterone receptor, mifepristone prevents the binding of progesterone and the subsequent conformational changes required for receptor activation. This blocks the transcription of progesterone-responsive genes, leading to the physiological effects observed in pregnancy termination, such as decidual breakdown and increased myometrial sensitivity to prostaglandins.[1]
Caption: Mifepristone antagonism of the progesterone receptor signaling pathway.
Glucocorticoid Receptor Antagonism
Similarly, mifepristone binds to the glucocorticoid receptor with high affinity, blocking the actions of endogenous glucocorticoids like cortisol.[1] This is the basis for its use in treating the symptoms of excess cortisol in Cushing's syndrome. At higher doses, this antagonism can lead to a compensatory increase in ACTH and cortisol levels.[2]
Caption: Mifepristone antagonism of the glucocorticoid receptor signaling pathway.
Experimental Workflow
A typical workflow for characterizing the pharmacological profile of a compound like labeled mifepristone involves a series of in vitro and in vivo studies.
Caption: General experimental workflow for pharmacological profiling.
Conclusion
The use of labeled mifepristone in pharmacological studies has provided invaluable insights into its mechanism of action, receptor interactions, and metabolic profile. The high-affinity binding to both progesterone and glucocorticoid receptors, coupled with the biological activity of its metabolites, underpins its clinical efficacy. The detailed experimental protocols and understanding of the associated signaling pathways outlined in this guide provide a robust framework for researchers and drug development professionals working with this and similar compounds.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mifepristone | Progestogen/Progesterone Receptor | TargetMol [targetmol.com]
- 5. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. indigobiosciences.com [indigobiosciences.com]
Methodological & Application
Application Note and Protocol for the Quantification of Mifepristone using Mifepristone-13C,d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1] It is widely used for medical termination of pregnancy, emergency contraception, and in the treatment of Cushing's syndrome.[2][3] Accurate quantification of mifepristone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[4][5]
This document provides a detailed protocol for the quantitative analysis of mifepristone in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Mifepristone-13C,d3 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring high accuracy and precision.[6]
Signaling Pathway of Mifepristone
Mifepristone functions as a competitive antagonist at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[6] By binding to these receptors, it blocks the downstream signaling pathways normally initiated by progesterone and cortisol, respectively. This antagonism at the progesterone receptor leads to the breakdown of the uterine lining, making it a potent abortifacient.[5] Its anti-glucocorticoid activity is utilized in managing hyperglycemia in patients with Cushing syndrome.[3]
Experimental Protocol
This protocol is a composite based on established LC-MS/MS methods for mifepristone quantification.[1][7][8][9] Researchers should perform in-house validation to ensure the method meets the specific requirements of their study.
Materials and Reagents
-
Mifepristone (analytical standard)
-
This compound (internal standard)[6]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Acetic acid (LC-MS grade)
-
Ammonium acetate (optional, for mobile phase modification)
-
Human plasma (K3EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB) or liquid-liquid extraction solvents (e.g., diethyl ether).[1][7]
Preparation of Stock and Working Solutions
-
Mifepristone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of mifepristone in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the mifepristone stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v). The optimal concentration should be determined during method development.
Preparation of Calibration Standards and Quality Controls
-
Spike blank human plasma with the mifepristone working solutions to create calibration standards at concentrations ranging from, for example, 1.0 to 1000.0 ng/mL.[10]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation
The following is an example of a solid-phase extraction (SPE) procedure. Liquid-liquid extraction is also a viable alternative.[1]
-
To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution (this compound).[11]
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.5 M ammonium carbonate and vortex.[11]
-
Condition an SPE cartridge (e.g., Oasis HLB, 1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.[7]
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system.[7]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and can be optimized.
Liquid Chromatography (LC) Parameters
| Parameter | Example Value |
| Column | C18 column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[10] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[7] |
| Gradient | Isocratic (e.g., 75:25 Mobile Phase B:A) or Gradient Elution[7][9] |
| Flow Rate | 0.5 mL/min[7] |
| Column Temperature | 25-40°C |
| Injection Volume | 2 µL[7] |
Mass Spectrometry (MS) Parameters
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| Mifepristone Transition | m/z 430.3 → 372.3 (Quantifier), m/z 430.3 → 134.2 (Qualifier)[2][7] |
| This compound IS Transition | m/z 434.3 → 376.3 (predicted) |
| Collision Energy | Optimize for maximum signal intensity |
| Source Temperature | 350-500°C |
| Dwell Time | 100-200 ms |
Note: The exact m/z transition for this compound should be determined by direct infusion of the standard into the mass spectrometer. The predicted transition assumes the labeled carbon and deuteriums are not lost during fragmentation.
Data Analysis and Quantification
-
Integrate the peak areas for both mifepristone and the this compound internal standard.
-
Calculate the peak area ratio (Mifepristone Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.[1]
-
Determine the concentration of mifepristone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
References
- 1. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. extranet.who.int [extranet.who.int]
- 5. Mifepristone: bioavailability, pharmacokinetics and use-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. imedpub.com [imedpub.com]
- 8. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. LC-MS/MS determination of mifepristone in human plasma and the lo...: Ingenta Connect [ingentaconnect.com]
- 11. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Mifepristone-13C,d3 in Pharmacokinetic and Pharmacodynamic Studies
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid that acts as a potent progesterone and glucocorticoid receptor antagonist.[1][2] It is clinically used for the medical termination of pregnancy and to manage hyperglycemia in patients with Cushing syndrome.[1] To ensure the safety and efficacy of mifepristone, it is crucial to accurately characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3] Pharmacokinetics describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body (the mechanism of action and physiological effects).[3]
The use of stable isotope-labeled (SIL) compounds, such as Mifepristone-13C,d3, is a cornerstone of modern bioanalytical chemistry, providing the accuracy and precision required for robust PK/PD studies.[4][5]
Principle of Stable Isotope Dilution and the Role of this compound
This compound is an isotopic variant of mifepristone where three carbon atoms are replaced with the heavier Carbon-13 isotope and three hydrogen atoms are replaced with deuterium. This labeling does not alter the compound's chemical properties but increases its mass. In pharmacokinetic studies, this compound serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]
The core advantages of using this compound as an internal standard include:
-
Co-elution: It has nearly identical chromatographic retention time to the unlabeled mifepristone.
-
Similar Ionization Efficiency: It behaves similarly during the ionization process in the mass spectrometer.
-
Correction for Variability: It accurately corrects for sample loss during extraction and for matrix effects (enhancement or suppression of the signal by other components in the biological sample).
This methodology, known as stable isotope dilution, allows for highly accurate and precise quantification of mifepristone and its metabolites in complex biological matrices like plasma.[4][7]
Pharmacodynamic Profile: Mechanism of Action
Mifepristone exerts its effects primarily by competitively blocking progesterone and glucocorticoid receptors.[8][9]
-
Antiprogestogenic Effect: By binding to the progesterone receptor (PR), mifepristone prevents progesterone from exerting its effects, which are essential for maintaining pregnancy. This leads to the breakdown of the uterine lining (decidua), cervical softening, and increased uterine sensitivity to prostaglandins.[10]
-
Antiglucocorticoid Effect: At higher doses, mifepristone blocks the glucocorticoid receptor (GR), antagonizing the effects of cortisol.[1] This is the basis for its use in treating hypercortisolism associated with Cushing syndrome.[1]
The drug's primary action is genomic, involving the modulation of gene transcription after binding to these intracellular receptors.[8][9]
Pharmacokinetic Profile
The pharmacokinetics of mifepristone are characterized by rapid absorption and a long elimination half-life.[11]
-
Absorption: Mifepristone is quickly absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached within 1-2 hours.[1][10]
-
Distribution: The drug is highly bound (approximately 98%) to plasma proteins, primarily alpha-1-acid glycoprotein (AAG) and albumin.[1][11] This high binding affinity limits its distribution and contributes to its low metabolic clearance rate.[11]
-
Metabolism: Mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[10][11] Key metabolic pathways include N-demethylation and hydroxylation, resulting in active metabolites that also contribute to the drug's overall effect.[11]
-
Excretion: The primary route of elimination is through the feces via biliary excretion.[10][12] The average elimination half-life is approximately 18-30 hours.[1][11]
Data Presentation
Table 1: Summary of Mifepristone Pharmacokinetic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Absorption | ||
| Time to Peak (Tmax) | 1 - 2 hours | [1][10] |
| Bioavailability | ~40-70% (subject to first-pass effect) | [13] |
| Distribution | ||
| Plasma Protein Binding | ~98% (to albumin and alpha-1-acid glycoprotein) | [1] |
| Volume of Distribution | 1.47 L/kg | [13] |
| Metabolism | ||
| Primary Enzyme | CYP3A4 | [10][11] |
| Active Metabolites | Monodemethylated, Didemethylated, Hydroxylated | [11] |
| Elimination | ||
| Elimination Half-Life (t½) | 18 - 30 hours | [1][11] |
| Route of Excretion | Primarily Feces (~90%) |[10] |
Table 2: Example Parameters for LC-MS/MS Quantification of Mifepristone
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography | ||
| Column | C18 reverse-phase (e.g., Hypurity C18, 50x4.6mm, 5µm) | [14] |
| Mobile Phase | Methanol and Ammonium Acetate or Acetic Acid in Water | [14][15] |
| Flow Rate | 0.5 mL/min | [14] |
| Injection Volume | 2-10 µL | [14] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15][16] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [16] |
| MRM Transition (Mifepristone) | m/z 430.3 → 372.2 or 430.3 → 134.0 | [14][15] |
| MRM Transition (this compound) | m/z 436.3 → 375.2 (Hypothetical, based on labeling) | |
| MRM Transition (N-Demethyl Met.) | m/z 416.3 → 120.0 | [14] |
| MRM Transition (Hydroxy Met.) | m/z 446.3 → 109.1 |[14] |
Visualizations
Caption: Mifepristone blocks progesterone and glucocorticoid receptors, preventing gene transcription.
Caption: Workflow for a typical PK/PD study using a stable isotope-labeled internal standard.
Caption: Conceptual diagram illustrating the relationship between Pharmacokinetics and Pharmacodynamics.
Experimental Protocols
Protocol 1: Pharmacokinetic Study Design
This protocol outlines a typical design for a single-dose pharmacokinetic study in healthy subjects.
-
Subject Screening and Enrollment:
-
Recruit healthy volunteers according to inclusion/exclusion criteria defined in the clinical study protocol.
-
Obtain informed consent from all participants.
-
Perform a full medical screening, including baseline blood work.
-
-
Dosing Administration:
-
Subjects should fast overnight for at least 8 hours prior to dosing.
-
Administer a single oral dose of mifepristone (e.g., 200 mg).[17]
-
Record the exact time of administration.
-
-
Blood Sample Collection:
-
Collect venous blood samples (approx. 5 mL) into EDTA-containing tubes at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[18]
-
The sampling schedule is designed to capture the absorption, distribution, and long elimination phases of the drug.
-
-
Plasma Processing and Storage:
-
Immediately after collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant into uniquely labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.
-
Protocol 2: Bioanalytical Method for Mifepristone Quantification using LC-MS/MS
This protocol describes the quantification of mifepristone in human plasma using this compound as an internal standard.
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of mifepristone and this compound (IS) in methanol.
-
Perform serial dilutions of the mifepristone stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).
-
Prepare a working solution of the IS (e.g., 100 ng/mL) in the same diluent.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Spike blank human plasma with the appropriate mifepristone working solutions to create a calibration curve (e.g., 5-2000 ng/mL).[16]
-
Prepare QC samples in blank plasma at low, medium, and high concentrations.
-
-
Sample Extraction (Solid-Phase Extraction - SPE): [14][16]
-
Thaw plasma samples, calibrators, and QCs on ice.
-
To 200 µL of plasma, add 20 µL of the IS working solution (this compound) and vortex briefly.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 2.
-
Equilibrate the column for at least 15 minutes before starting the sequence.
-
Inject the extracted samples. The sequence should consist of a blank, the calibration curve, QC samples, and the unknown study samples.
-
-
Data Processing and Analysis:
-
Integrate the chromatographic peaks for mifepristone and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
Determine the concentration of mifepristone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The acceptance criteria for the run are typically that at least 75% of the calibrators and two-thirds of the QCs are within ±15% of their nominal values (±20% for the lower limit of quantification).
-
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. imedpub.com [imedpub.com]
- 15. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of medical abortion using mifepristone and buccal misoprostol through 63 days - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial [frontiersin.org]
Application Note: Quantitative Analysis of Mifepristone in Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1][2] It is widely used for medical termination of pregnancy and is also investigated for its potential in treating various other conditions, including Cushing's syndrome, endometriosis, and certain types of cancer.[1][2] Accurate and reliable quantification of mifepristone in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3]
This application note details a robust and sensitive method for the quantitative analysis of mifepristone in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Mifepristone-¹³C,d₃, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[4] The protocol described herein is based on established methodologies for mifepristone quantification in plasma.[1][5][6]
Experimental Protocols
Materials and Reagents
-
Mifepristone analytical standard
-
Mifepristone-¹³C,d₃ internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and acetic acid
-
Human plasma (K₃EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB) or protein precipitation reagents (e.g., trichloroacetic acid, ice-cold acetonitrile)
Sample Preparation
Two common methods for plasma sample preparation for mifepristone analysis are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
2.2.1. Solid-Phase Extraction (SPE) Protocol [1][5][7]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of Mifepristone-¹³C,d₃ internal standard solution (concentration to be optimized, e.g., 100 ng/mL). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2.2.2. Protein Precipitation (PPT) Protocol
-
Precipitation: To 200 µL of plasma, add 20 µL of Mifepristone-¹³C,d₃ internal standard solution. Add 600 µL of ice-cold acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute. Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute as described in the SPE protocol.
Caption: Plasma Sample Preparation Workflow.
LC-MS/MS Analysis
The following are representative LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
2.3.1. Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes |
2.3.2. Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mifepristone | 430.3 | 372.2 | 30 |
| Mifepristone-¹³C,d₃ | 434.3 | 376.2 | 30 |
Note: The exact m/z values for the internal standard may vary slightly based on the position of the isotopic labels.
Quantitative Data Summary
The following tables summarize typical validation parameters for a quantitative mifepristone assay in plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 1.5 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 50 | < 10% | ± 10% | < 10% | ± 10% |
| High | 400 | < 10% | ± 10% | < 10% | ± 10% |
Data presented are representative values from similar validated methods.[6]
Table 3: Recovery and Matrix Effect
| Parameter | Mifepristone | Mifepristone-¹³C,d₃ |
| Extraction Recovery | > 85% | > 85% |
| Matrix Effect | Minimal, corrected by IS | - |
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is a critical component of this analytical method. The following diagram illustrates the logical relationship of how the internal standard corrects for variability.
Caption: Role of the Internal Standard in Quantitative Analysis.
Conclusion
The LC-MS/MS method presented provides a sensitive, specific, and reliable approach for the quantification of mifepristone in human plasma. The use of the stable isotope-labeled internal standard, Mifepristone-¹³C,d₃, is essential for achieving the high accuracy and precision required for regulated bioanalysis. This application note serves as a comprehensive guide for researchers and scientists involved in the development and application of bioanalytical methods for mifepristone.
References
- 1. imedpub.com [imedpub.com]
- 2. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imedpub.com [imedpub.com]
Application Note: Sample Preparation Techniques for the Analysis of Mifepristone-13C,d3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties. Accurate quantification of Mifepristone in biological matrices is crucial for pharmacokinetic, clinical, and forensic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Mifepristone-13C,d3, is the gold standard for quantitative analysis by mass spectrometry. It corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision. Effective sample preparation is a critical prerequisite to remove interfering substances from the biological matrix (e.g., plasma, blood, tissue) and to concentrate the analyte of interest. This document provides detailed protocols for three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
General Experimental Workflow
The selection of a sample preparation method depends on the biological matrix, the required limit of quantification, and available laboratory equipment. The overall process, from sample collection to final analysis, is outlined below.
Validated Method for the Quantification of Mifepristone in Human Plasma
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mifepristone, also known as RU-486, is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1] It is clinically used for the medical termination of pregnancy and in the management of hyperglycemia associated with Cushing syndrome.[2] Accurate quantification of mifepristone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed protocols for the validated quantification of mifepristone in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action
Mifepristone functions as a competitive antagonist of the progesterone and glucocorticoid receptors. By binding to the intracellular progesterone receptor, it blocks the effects of progesterone, which is essential for maintaining pregnancy.[2][3] This antagonism leads to the breakdown of the uterine lining and sensitizes the myometrium to prostaglandins, facilitating the termination of pregnancy.[3][4] At higher doses, mifepristone blocks the glucocorticoid receptor, which is the basis for its use in treating Cushing syndrome.[2]
Quantitative Data Summary
The following tables summarize the validation parameters of two common methods for mifepristone quantification in human plasma.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 10000 ng/mL[5] |
| Correlation Coefficient (r) | 0.9999[5] |
| Limit of Detection (LOD) | 3 ng/mL[5] |
| Limit of Quantification (LOQ) | 10 ng/mL[6] |
| Intra-day Precision (%RSD) | 4.7% - 12.2%[5] |
| Inter-day Precision (%RSD) | 3.6% - 11.4%[5] |
| Intra-day Accuracy | 92.1% - 100.6%[5] |
| Inter-day Accuracy | 92.4% - 98.4%[5] |
| Absolute Recovery | 91.7% - 100.1%[5] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL[7] |
| Correlation Coefficient (r²) | >0.997[7] |
| Limit of Detection (LOD) | 30 pg on column[7] |
| Limit of Quantification (LOQ) | 50 pg on column[7] |
| Intra-assay Precision (%RSD) | ≤7.2%[7] |
| Inter-assay Precision (%RSD) | ≤15.7%[7] |
| Intra-assay Accuracy (%RME) | ≤8.2%[7] |
| Inter-assay Accuracy (%RME) | ≤10.2%[7] |
| Recovery | >93%[8] |
Experimental Protocols
A generalized workflow for the quantification of mifepristone from plasma samples is depicted below.
HPLC-UV Method
This protocol is adapted from a validated method for the determination of mifepristone in human plasma.[5]
4.1.1. Materials and Reagents
-
Mifepristone reference standard
-
Norethisterone (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Solid-phase extraction (SPE) C18 cartridges
4.1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
SPE manifold
4.1.3. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
To 1 mL of plasma, add the internal standard (norethisterone).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute mifepristone and the internal standard with 3 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)[5]
-
Flow Rate: 0.6 mL/min[5]
-
Column Temperature: 20°C[5]
-
Detection Wavelength: 302 nm for mifepristone and 240 nm for norethisterone[5]
-
Injection Volume: 20 µL
LC-MS/MS Method
This protocol is based on a sensitive liquid chromatography-mass spectrometric method for mifepristone quantification.[7]
4.2.1. Materials and Reagents
-
Mifepristone reference standard
-
Alfaxolone (Internal Standard)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Diethyl ether
-
Human plasma (K2EDTA)
4.2.2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase column
4.2.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add the internal standard (alfaxolone).
-
Add 1 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 3000g for 10 minutes at 4°C.[7]
-
Transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4.2.4. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient Elution: A gradient from 30% B to 60% B over 5 minutes.[7]
-
Flow Rate: 0.5 mL/min[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Stability
Plasma samples containing mifepristone have been found to be stable for at least one month when stored at -20°C.[5] Short-term stability studies have shown that mifepristone and its metabolites are stable in processed samples stored in an autosampler at 5°C for 48 hours.[9] For long-term storage of processed samples, -80°C is recommended.[10]
Conclusion
The described HPLC-UV and LC-MS/MS methods are validated, sensitive, and accurate for the quantification of mifepristone in human plasma. The choice of method will depend on the required sensitivity and the available instrumentation. The LC-MS/MS method offers higher sensitivity, making it suitable for studies with low expected concentrations of mifepristone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Development of a high-performance liquid chromatographic method for the determination of mifepristone in human plasma using norethisterone as an internal standard: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An HPLC method for the determination of ng mifepristone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of rivanol and mifepristone in human plasma by a HPLC-UV method with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
Application Notes and Protocols for Therapeutic Drug Monitoring of Mifepristone using Mifepristone-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1][2] It is primarily used for medical termination of pregnancy and to manage hyperglycemia in patients with Cushing's syndrome.[1] Therapeutic drug monitoring (TDM) of mifepristone is crucial to ensure efficacy and safety, particularly when investigating its therapeutic potential in other areas such as the treatment of endometriosis, uterine fibroids, and certain cancers.
The use of a stable isotope-labeled internal standard, such as Mifepristone-13C,d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of mifepristone in biological matrices. This approach offers high sensitivity, specificity, and accuracy by correcting for matrix effects and variations in sample processing and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring of mifepristone using this compound as an internal standard.
Signaling Pathways of Mifepristone
Mifepristone exerts its biological effects primarily by acting as a competitive antagonist at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1]
Progesterone Receptor Antagonism
At lower doses, mifepristone primarily targets the progesterone receptor. Progesterone is essential for the maintenance of pregnancy. By blocking this receptor, mifepristone leads to the breakdown of the uterine lining, cervical softening, and an increase in uterine contractility, ultimately resulting in the termination of pregnancy.
Glucocorticoid Receptor Antagonism
At higher doses, mifepristone also acts as a potent antagonist of the glucocorticoid receptor, blocking the action of cortisol. This mechanism is utilized in the treatment of hyperglycemia associated with Cushing's syndrome. By blocking the GR, mifepristone mitigates the effects of excess cortisol, such as high blood sugar levels.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of mifepristone in human plasma. While a specific protocol using this compound was not found, the performance of the assay is expected to be similar to methods using other deuterated internal standards.
Table 1: LC-MS/MS Method Parameters for Mifepristone Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Levonorgestrel | Alfaxolone | Mifepristone-d3 |
| Sample Volume | 100 µL Plasma | 100 µL Plasma | 200 µL Whole Blood |
| Extraction Method | Solid-Phase Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Linearity Range | 5 - 2000 ng/mL[3] | 0.5 - 500 ng/mL[4] | 0.5 - 1000 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[3] | 0.5 ng/mL | 0.5 ng/mL[5] |
| Intra-assay Precision (%RSD) | < 15% | ≤ 7.2%[4] | < 13.2%[5] |
| Inter-assay Precision (%RSD) | < 15% | ≤ 15.7%[4] | < 13.2%[5] |
| Intra-assay Accuracy (%RE) | Not Reported | ≤ 8.2%[4] | < 13.2%[5] |
| Inter-assay Accuracy (%RE) | Not Reported | ≤ 10.2%[4] | < 13.2%[5] |
| Recovery | 94.5 - 103.7%[3] | Not Reported | 96.3 - 114.7%[5] |
Experimental Protocols
This section provides a detailed protocol for the quantification of mifepristone in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is based on established methods and can be adapted for the use of this compound.
Materials and Reagents
-
Mifepristone analytical standard
-
This compound (or other stable isotope-labeled mifepristone) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Ammonium acetate
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., diethyl ether, methyl tert-butyl ether)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)
Experimental Workflow
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve mifepristone and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the mifepristone stock solution in methanol or a suitable solvent to create a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of, for example, 100 ng/mL in methanol.
Sample Preparation (Liquid-Liquid Extraction Protocol)
This protocol is adapted from a method using a deuterated internal standard.[5]
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a clean centrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) and vortex.[5]
-
Add 2 mL of tert-butyl-methyl ether and vortex for 10 minutes.[5]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are example conditions and should be optimized for the specific instrumentation used.
Table 2: Example LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Mifepristone: e.g., m/z 430.3 → 372.3; this compound: to be determined empirically |
| Collision Energy | Optimize for each transition |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of mifepristone to this compound against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of mifepristone in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of mifepristone. The detailed protocols and summarized quantitative data in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to establish and validate their own bioanalytical methods. Accurate and precise TDM is essential for optimizing mifepristone therapy and advancing its clinical applications.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of Mifepristone-13C,d3 in Forensic Toxicology: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1] Its primary clinical application is in combination with a prostaglandin analog for medical termination of pregnancy.[1] However, its use in non-clinical settings or in contexts of coerced administration can have significant forensic implications. The detection and quantification of mifepristone and its metabolites in biological specimens are crucial for forensic toxicological investigations, particularly in cases of suspected illegal abortion or drug-facilitated crimes.
The use of a stable isotope-labeled internal standard, such as Mifepristone-13C,d3, is the gold standard for quantitative analysis by mass spectrometry. It ensures the highest accuracy and precision by correcting for variations in sample preparation and instrumental analysis. This document provides detailed application notes and protocols for the use of this compound in the forensic toxicological analysis of mifepristone.
Application Notes
The primary application of this compound in forensic toxicology is as an internal standard for the quantification of mifepristone and its major metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled standard co-elutes with the native analyte and exhibits identical chemical behavior during extraction and ionization, thereby compensating for matrix effects and ensuring reliable quantification.[2]
Key metabolites of mifepristone that should be monitored in toxicological analyses include:
-
N-desmethyl-mifepristone
-
N,N-didesmethyl-mifepristone
-
22-OH-mifepristone (hydroxylated metabolite)
-
N-desmethyl-hydroxy-mifepristone
The detection of these metabolites in addition to the parent drug can provide a more comprehensive picture of mifepristone exposure.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated Ultra-High-Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method for the determination of mifepristone and its metabolites in whole blood, utilizing a deuterated internal standard which serves as a proxy for this compound.[3][4][5]
Table 1: Method Validation Parameters [3][4][5]
| Parameter | Mifepristone | N-desmethyl-mifepristone | N,N-didesmethyl-mifepristone | 22-OH-mifepristone |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL | 0.5 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Coefficient of Determination (R²) | >0.999 | >0.999 | >0.999 | >0.999 |
| Recovery | 96.3 - 114.7% | 96.3 - 114.7% | 96.3 - 114.7% | 96.3 - 114.7% |
| Matrix Effect | -3.0 to 14.7% | -3.0 to 14.7% | -3.0 to 14.7% | -3.0 to 14.7% |
| Intra-day Precision (RSD%) | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% |
| Inter-day Precision (RSD%) | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% |
| Intra-day Accuracy (RE%) | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% |
| Inter-day Accuracy (RE%) | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% |
Table 2: Concentrations in a Forensic Case Sample (Maternal Blood) [3][4][5]
| Analyte | Concentration (ng/mL) |
| Mifepristone | 557.4 |
| N-desmethyl-mifepristone | 638.7 |
| N,N-didesmethyl-mifepristone | 144.5 |
| 22-OH-mifepristone | 176.9 |
| N-desmethyl-hydroxy-mifepristone | Qualitative Identification |
Experimental Protocols
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for the analysis of mifepristone and its metabolites in whole blood.[3][4][5]
Materials:
-
Whole blood samples
-
This compound internal standard solution
-
Ammonia solution (for pH adjustment)
-
tert-Butyl methyl ether (TBME)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of whole blood into a glass tube.
-
Add the internal standard solution (this compound) at a known concentration.
-
Vortex briefly to mix.
-
Add ammonia solution to adjust the pH to approximately 9.
-
Add 2 mL of TBME.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: UHPLC-QqQ-MS/MS Analysis
This protocol provides typical parameters for the instrumental analysis.[3][4]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes (e.g., starting with a low percentage of B, increasing to a high percentage of B, and then re-equilibrating).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Nebulizing Gas Flow: 3 L/min.
-
Heating Gas Flow: 10 L/min.
-
Interface Temperature: 250°C.
-
Desolvation Line Temperature: 200°C.
-
Heat Block Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
Table 3: Example MRM Transitions (Note: These should be optimized for the specific instrument used)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mifepristone | 430.3 | 372.2 | Optimized |
| N-desmethyl-mifepristone | 416.3 | 358.2 | Optimized |
| N,N-didesmethyl-mifepristone | 402.3 | 344.2 | Optimized |
| 22-OH-mifepristone | 446.3 | 388.2 | Optimized |
| This compound | 434.3 | 376.2 | Optimized |
Visualizations
Caption: Metabolic pathway of Mifepristone.
Caption: Analytical workflow for Mifepristone.
Caption: Role of this compound in forensic analysis.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chiron.no [chiron.no]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing matrix effects in biological samples for mifepristone analysis
Welcome to the technical support center for the analysis of mifepristone in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my mifepristone analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) analysis of mifepristone in biological samples like plasma or urine, these effects can lead to either ion suppression or enhancement. This phenomenon can significantly impact the accuracy, precision, and sensitivity of your analytical method, potentially leading to erroneous quantification of mifepristone.[2][3] The main culprits behind matrix effects in biological samples are often endogenous components like phospholipids.[2]
Q2: How can I determine if matrix effects are impacting my mifepristone assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of mifepristone solution is infused into the mass spectrometer while a blank, extracted biological sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of mifepristone indicates the presence of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This is a quantitative method. The response of mifepristone spiked into a pre-extracted blank biological matrix is compared to the response of mifepristone in a neat solvent. The matrix effect can be calculated as a percentage.[4]
Q3: What is an acceptable level of matrix effect for a validated bioanalytical method?
A3: Regulatory agencies generally require a thorough evaluation of matrix effects during method validation. While specific acceptance criteria can vary, a common approach is to assess the matrix factor (MF), which is the ratio of the analyte peak response in the presence of matrix to the peak response in the absence of matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should be within 15% for at least 85% of the lots of matrix tested.
Q4: Can the choice of ionization technique influence the severity of matrix effects?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with your analyte, could be a viable strategy to reduce these effects. Additionally, optimizing ESI source parameters, such as spray voltage and gas flows, can sometimes help mitigate matrix effects.
Troubleshooting Guide
Problem 1: Poor sensitivity and inconsistent results for mifepristone in plasma samples.
-
Possible Cause: Significant ion suppression due to phospholipids in the plasma matrix. Phospholipids are a major cause of matrix effects in bioanalysis.[2]
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Liquid-Liquid Extraction (LLE): This technique is effective at removing phospholipids. A study on mifepristone analysis in human and murine plasma demonstrated high recovery and precision using LLE with diethyl ether.[6]
-
Solid-Phase Extraction (SPE): SPE can also provide cleaner extracts compared to simple protein precipitation. A validated HPLC-UV method for mifepristone in human plasma utilized C18 SPE cartridges with good extraction efficiency (>93%).[7]
-
Protein Precipitation (PPT) with Phospholipid Removal Plates: While simple PPT is often insufficient, specialized plates that specifically target and remove phospholipids can significantly reduce matrix effects.[8]
-
-
Optimize Chromatography:
-
Adjust the chromatographic gradient to separate mifepristone from the region where phospholipids elute. Monitoring for characteristic phospholipid ions (e.g., precursor ion scan of m/z 184 for phosphocholine-containing lipids) can help identify these regions.[9]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for mifepristone will co-elute and experience similar matrix effects as the analyte, thereby compensating for signal variations and improving accuracy and precision.
-
Problem 2: High variability in mifepristone recovery between different patient samples.
-
Possible Cause: Inconsistent sample cleanup or lot-to-lot variation in the biological matrix.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Inconsistencies in volumes, mixing times, or pH can lead to variable recovery.
-
Evaluate Different Batches of Matrix: During method development, it is crucial to evaluate the matrix effect across multiple sources (lots) of the biological matrix to ensure the method is robust.
-
Consider a More Robust Extraction Method: If using a simple method like protein precipitation, switching to a more rigorous technique like SPE or LLE can provide more consistent cleanup across different samples. A study on mifepristone and its metabolites in whole blood found that liquid-liquid extraction with tert-butyl-methyl ether at pH 9 provided the best recovery rates.[10]
-
Problem 3: Unexpected peaks or interferences in the chromatogram for mifepristone.
-
Possible Cause: Co-elution of endogenous matrix components or metabolites of mifepristone that are isobaric with the analyte or internal standard.
-
Troubleshooting Steps:
-
Improve Chromatographic Resolution:
-
Modify the mobile phase composition, gradient slope, or flow rate.
-
Consider using a different stationary phase (e.g., a column with a different chemistry or smaller particle size) to achieve better separation.
-
-
Optimize Mass Spectrometry Parameters:
-
Ensure that the selected precursor and product ion transitions for mifepristone and the internal standard are highly specific and not subject to interference from other compounds in the matrix.
-
-
Thorough Method Validation: During method validation, selectivity should be assessed by analyzing blank matrix from multiple sources to check for interferences at the retention time of the analyte and internal standard.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mifepristone Analysis
| Sample Preparation Technique | Biological Matrix | Key Findings | Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (LLE) with Diethyl Ether | Human and Murine Plasma | High recovery and precision. | >90% for mifepristone | Not explicitly quantified, but inferred to be minimal due to high accuracy and precision. | [6] |
| Liquid-Liquid Extraction (LLE) with tert-butyl-methyl ether | Human Whole Blood | Optimized at pH 9 for best recovery of mifepristone and its metabolites. | 96.3 - 114.7 | -3.0 to 14.7 | [11] |
| Solid-Phase Extraction (SPE) with C18 cartridges | Human Plasma | Good extraction efficiency for simultaneous determination of mifepristone and rivanol. | >93 | Not explicitly quantified, but method was sensitive and accurate. | [7] |
| Protein Precipitation (PPT) | General Biological Fluids | Generally provides the least cleanup and is most susceptible to matrix effects from phospholipids. | Variable, often lower than LLE or SPE. | Can be significant, leading to ion suppression. | [8] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike mifepristone and the internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) following the developed sample preparation procedure. Spike mifepristone and the IS into the final, dried extract before reconstitution.
-
Set C (Spiked Matrix): Spike mifepristone and the IS into the biological matrix at the beginning and process through the entire sample preparation procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF %): (Mean peak area of Set B / Mean peak area of Set A) * 100
-
Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100
-
Process Efficiency (PE %): (Mean peak area of Set C / Mean peak area of Set A) * 100
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Mifepristone from Human Plasma (Adapted from He et al., 2007)[6]
-
To 100 µL of plasma in a glass centrifuge tube, add 10 µL of the internal standard solution (e.g., alfaxolone).
-
Add 2 mL of diethyl ether.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes at 4°C.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction (steps 2-5) one more time and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for assessing matrix effects using the post-extraction spike method.
Caption: Comparison of common sample preparation workflows for mifepristone analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. providiongroup.com [providiongroup.com]
- 6. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of rivanol and mifepristone in human plasma by a HPLC-UV method with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Stability of Mifepristone-13C,d3 in solution and biological matrices
This technical support center provides guidance on the stability of Mifepristone-13C,d3 in solutions and biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid material?
A1: As a solid, this compound is expected to be stable for years when stored at -20°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For instance, a stock solution in ethanol or DMSO can be prepared at concentrations of 20-50 mg/mL.[1] These stock solutions are stable for up to 3 months when stored at -20°C.[2] For maximum solubility in aqueous buffers, it is recommended to first dissolve mifepristone in DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: What is the stability of this compound in biological matrices like plasma or whole blood?
Q4: Can this compound degrade during sample processing?
A4: While generally stable, exposure to harsh conditions should be avoided. Forced degradation studies on unlabeled mifepristone have shown degradation under acidic, basic, and oxidative conditions.[4] It is crucial to maintain controlled pH and avoid strong oxidizing agents during sample preparation.
Q5: Is this compound sensitive to light or temperature?
A5: Forced degradation studies have indicated that mifepristone is relatively stable under thermal and photolytic conditions.[4] However, as a general precaution, it is advisable to protect solutions from prolonged exposure to direct light and high temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity or loss of analyte during LC-MS/MS analysis. | - Degradation in solution: Improper storage of stock or working solutions. - Adsorption to surfaces: Analyte adsorbing to plasticware or glassware. - Matrix effects: Ion suppression or enhancement from biological matrix components. | - Solution Stability: Ensure stock solutions are stored at -20°C and working solutions are freshly prepared. Avoid repeated freeze-thaw cycles. - Adsorption: Use low-adsorption vials and pipette tips. Consider using a carrier solvent or adding a small percentage of an organic solvent to aqueous samples. - Matrix Effects: Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard (like this compound itself if quantifying the unlabeled form) to compensate for matrix effects. |
| Inconsistent or poor recovery during sample extraction. | - Inefficient extraction: The chosen extraction method may not be optimal for the matrix. - pH sensitivity: The pH of the extraction solvent may not be suitable for mifepristone. | - Extraction Optimization: Test different extraction techniques (protein precipitation, LLE, SPE) and solvents to find the most efficient method. - pH Adjustment: Adjust the pH of the sample and extraction solvent to ensure mifepristone is in a non-ionized state for better extraction into organic solvents. |
| Presence of unexpected peaks in the chromatogram. | - Degradation products: The analyte may have degraded due to improper handling or storage. - Contamination: Contamination from solvents, glassware, or the biological matrix. | - Degradation Check: Analyze a freshly prepared standard solution to confirm the retention time and peak shape. Review sample handling and storage procedures. - Contamination Control: Use high-purity solvents and thoroughly clean all glassware. Analyze a blank matrix sample to identify any interfering peaks. |
Quantitative Stability Data Summary
The following table summarizes available stability data for unlabeled mifepristone. It is generally assumed that the stability of this compound is comparable to its unlabeled counterpart under similar conditions.
| Matrix/Solvent | Analyte(s) | Storage Temperature | Duration | Analyte Concentration | Stability Outcome (% Bias or Recovery) |
| Human Whole Blood | Mifepristone & its metabolites | Room Temperature | Short-term | Not specified | 0.82–5.02% bias for mifepristone |
| Ethanol | Mifepristone | -20°C | Up to 3 months | 1 mM | Stable |
| DMSO | Mifepristone | -20°C | Up to 3 months | 20 mg/mL | Stable |
Experimental Protocols
Protocol for Assessing Short-Term Stability in a Biological Matrix (e.g., Plasma)
This protocol outlines a method to evaluate the stability of this compound in plasma at room temperature and under refrigerated conditions.
1. Materials:
-
This compound
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
LC-MS grade water
-
Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled compound)
-
Calibrators and Quality Control (QC) samples
2. Sample Preparation:
-
Spike fresh human plasma with this compound to prepare low and high concentration QC samples.
-
Aliquots of these QC samples are then stored under the following conditions:
-
Room temperature (e.g., 25°C) for 0, 2, 4, 8, and 24 hours.
-
Refrigerated (e.g., 4°C) for 0, 24, 48, and 72 hours.
-
-
At each time point, extract the analyte from the plasma samples. A common method is protein precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
3. LC-MS/MS Analysis:
-
Chromatographic Conditions (example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (example for a triple quadrupole MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and the internal standard.
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
4. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Compare the mean peak area ratios of the stability samples at each time point to the mean peak area ratio of the time 0 samples.
-
The stability is acceptable if the mean concentration at each storage condition is within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for a stability study of this compound.
Caption: Potential degradation pathway of this compound.
References
Minimizing carryover in Mifepristone-13C,d3 analytical runs
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize analytical carryover for Mifepristone-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What is analytical carryover, and how can I identify it in my this compound runs?
A1: Analytical carryover is the unintentional presence of residual analyte from a previous injection in a subsequent run, which can lead to inaccurate quantification and false positives.[1] It is typically identified by injecting a blank solvent immediately following a high-concentration sample. If a peak corresponding to this compound appears in the blank, carryover is present. A key indicator of carryover from the autosampler or injection system is a decreasing analyte peak area in a series of consecutive blank injections.[2] If the peak area remains constant across multiple blanks, it may indicate a more general contamination of the solvent or system.[2]
Q2: What are the most common causes of carryover for a compound like this compound?
A2: Mifepristone is a synthetic steroid that is very soluble in organic solvents like methanol and acetone but poorly soluble in water.[3][4] This property is a primary contributor to carryover. Common causes include:
-
Inadequate Wash Solvents: Using a wash solvent that cannot effectively solubilize Mifepristone from the system components.[1]
-
Analyte Adsorption: The compound adhering to surfaces within the LC system, such as the autosampler needle, injection valve rotor seal, tubing, or sample loop.[5][6][7]
-
Hardware Issues: Worn or damaged components, like rotor seals or needle guides, can create dead volumes or rough surfaces where the analyte can be trapped.[2]
-
Column Contamination: Accumulation of the analyte on the guard or analytical column, especially if the column is not adequately flushed between batches.[8]
Q3: What are the most effective wash solvents for minimizing this compound carryover?
A3: Given Mifepristone's high solubility in organic solvents, the wash solution must have a high organic content.[3][9][10] An ideal wash solvent should be stronger than the mobile phase used in the analytical method.[5] Using a combination of solvents is often the most effective strategy.[1]
Q4: How can I optimize my autosampler's wash method?
A4: Optimizing the autosampler wash protocol is a critical step. Consider the following adjustments:
-
Increase Wash Volume and Duration: For sticky compounds, larger wash volumes (e.g., 500–1000 µL) and longer wash times can significantly improve cleaning.[1][11]
-
Implement Pre- and Post-Injection Washes: Washing the needle both before aspirating the sample and after injecting it ensures the needle is clean at every stage.[11]
-
Use Multiple Wash Solvents: Modern autosamplers can use multiple wash solvents in sequence. A powerful strategy is to use a solvent in which the analyte is highly soluble (like DMSO or Methanol) first, followed by a weaker, miscible solvent (like Isopropanol or Acetonitrile/Water) to rinse away the first solvent.[12][13]
-
Toggle the Injection Valve: Some systems allow for toggling the injection valve during the wash cycle, which helps to flush all ports and the sample loop more effectively.[12]
Q5: How do I distinguish between carryover originating from the LC system versus the column?
A5: A systematic approach is needed to isolate the source of the carryover.[6] To determine if the column is the source, replace it with a zero-dead-volume union and run the carryover test again (inject a high-concentration standard followed by a blank). If the carryover peak disappears, the column is the source of the carryover.[13] If the peak persists, the carryover is occurring somewhere in the system upstream of the column, most likely the autosampler.[6][14]
Q6: What is considered an acceptable level of carryover?
A6: While the acceptable level can be method-dependent, a common target in the pharmaceutical industry is for the carryover peak in a blank injection to be less than 0.1% of the analyte signal from a low-concentration standard or the lower limit of quantitation (LLOQ).[1]
Troubleshooting Guides
Data Presentation: Recommended Wash Solvents
The selection of an appropriate wash solvent is crucial. Based on the known solubility of Mifepristone, the following solvents and mixtures are recommended for system and needle washes.
| Solvent/Mixture | Key Properties | Recommended Use |
| Methanol | High polarity; Mifepristone is very soluble.[3] | Good general-purpose strong wash solvent. |
| Acetonitrile | High polarity; Miscible with water. | Often used in a mixture with water (e.g., 50-90% ACN) as a primary wash.[11] |
| Isopropanol (IPA) | Medium polarity; Effective at solubilizing non-polar compounds. | Excellent for flushing and as an intermediate wash between highly dissimilar solvents. |
| Dimethyl Sulfoxide (DMSO) | High polarity; Mifepristone is highly soluble (~20-30 mg/mL).[9][10] | Highly effective for stubborn carryover but is viscous and must be thoroughly flushed from the system with a solvent like IPA or Methanol to avoid precipitation.[12] |
| 50/50 DMSO/Methanol | Combines high solubility with lower viscosity than pure DMSO. | A very strong wash combination for difficult-to-remove residues.[12] |
Experimental Protocols
Protocol 1: Systematic Carryover Investigation
This protocol helps to confirm and quantify the extent of carryover.
-
Establish Baseline: Inject a blank solvent (typically the mobile phase or sample diluent) to ensure the system is clean.
-
Inject High-Concentration Standard: Inject the highest concentration calibrator or a high-level QC sample from your analytical run.
-
Inject Sequential Blanks: Immediately following the high-concentration standard, inject a series of 3 to 5 blank samples using the same method.
-
Analyze Results:
-
Confirm the presence of a this compound peak in the first blank.
-
Observe if the peak area decreases across the subsequent blank injections. This pattern is characteristic of system carryover.[2]
-
Quantify the carryover percentage relative to the LLOQ or a low standard.
-
Protocol 2: Advanced System and Autosampler Cleaning
Use this protocol when significant carryover is detected and simple wash optimization is insufficient.
-
Prepare Wash Solvents: Prepare at least two wash solutions:
-
Wash A (Strong Organic): 50/50 DMSO/Methanol or 100% Methanol.[12]
-
Wash B (Intermediate Rinse): 100% Isopropanol.
-
Wash C (Final Rinse): A mixture similar to your mobile phase, such as 80/20 Acetonitrile/Water.
-
-
Remove Column: Disconnect the analytical column and replace it with a zero-dead-volume union to protect it from the harsh cleaning solvents.
-
Flush the LC System:
-
Sequentially flush all mobile phase lines and the pump with Wash B, then Wash A, for at least 15-20 minutes each.
-
Reverse the flush order: flush with Wash B to remove Wash A, then flush with Wash C to re-equilibrate the system.
-
-
Clean the Autosampler:
-
Place vials containing each wash solvent in the autosampler tray.
-
Program the autosampler to perform a series of high-volume injections (e.g., 100 µL) and long-duration needle washes from each solvent, following the sequence: Wash B -> Wash A -> Wash B -> Wash C.
-
Ensure the entire sample loop, needle, and injection port are thoroughly flushed.
-
-
Re-install Column and Equilibrate: Re-install the column and equilibrate the entire system with the initial mobile phase conditions until a stable baseline is achieved.
-
Re-evaluate Carryover: Repeat the experiment outlined in Protocol 1 to confirm the carryover has been minimized.
Visualizations
The following diagrams illustrate key troubleshooting and conceptual workflows for addressing carryover.
References
- 1. mastelf.com [mastelf.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 4. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. zefsci.com [zefsci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Mifepristone = 98 84371-65-3 [sigmaaldrich.com]
- 11. waters.com [waters.com]
- 12. grupobiomaster.com [grupobiomaster.com]
- 13. agilent.com [agilent.com]
- 14. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
Resolving peak tailing or splitting for Mifepristone-13C,d3
Technical Support Center: Mifepristone-13C,d3 Analysis
This guide provides troubleshooting solutions for common chromatographic issues, specifically peak tailing and splitting, encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Peak Tailing Issues
Q1: What is peak tailing and why is it a concern for my this compound analysis?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" that extends from the peak maximum. In an ideal separation, a peak should be symmetrical and Gaussian in shape. Tailing is problematic because it reduces resolution between adjacent peaks, decreases sensitivity, and can lead to inaccurate quantification, compromising the reliability of your results.[1]
Q2: My this compound peak is consistently tailing. What is the most likely chemical cause?
A2: The most probable cause is secondary interactions between the analyte and the stationary phase. Mifepristone is a basic compound containing a dimethylamino group.[2][3] In reversed-phase chromatography using silica-based columns, residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻) at mobile phase pH levels above 3.[4][5] The positively charged (protonated) mifepristone molecule can then interact strongly with these negative sites, causing a secondary retention mechanism that leads to peak tailing.[1][6][7]
Q3: How can I systematically troubleshoot peak tailing for my analyte?
A3: A systematic approach is crucial. Start with the simplest and most common solutions before moving to more complex ones.
-
Mobile Phase Optimization: First, adjust the mobile phase pH to be more acidic (pH 2.5-3.0) to suppress silanol ionization.[7][8]
-
Sample Concentration: Check for column overload by injecting a diluted sample. If the peak shape improves, reduce your sample concentration or injection volume.[1][9]
-
Hardware & Connections: Inspect the system for extra-column dead volume, which can be caused by long tubing or loose fittings.[8][9]
-
Column Health: If the issue persists, consider column contamination or degradation. Flush the column or try a new, high-purity, end-capped column.[4][9]
Peak Splitting Issues
Q1: What are the common causes of a split peak for this compound?
A1: Peak splitting can arise from several physical or chemical issues within the HPLC system. Common causes include:
-
Column Contamination or Damage: A partially blocked inlet frit or a void/channel in the column's packing bed can create alternative flow paths for the analyte, resulting in a split peak.[10][11]
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (more organic) than the initial mobile phase can cause the analyte band to distort as it enters the column.[12][13][14]
-
Co-elution: An impurity or related compound may be eluting very close to your analyte, appearing as a shoulder or a split peak.[4][10]
-
System Issues: Large dead volumes before the column, such as an improper connection between the injector and the column, can also lead to peak splitting.[11][13]
Q2: How can I determine if my peak splitting is a column problem or a solvent mismatch issue?
A2: To differentiate, first check if all peaks in your chromatogram are splitting or just the peak for this compound.
-
If all peaks are split: The issue is likely systemic, such as a blocked frit, a void at the column inlet, or a significant dead volume issue after the column.[10][13]
-
If only early eluting peaks (including your analyte) are split: This strongly suggests a sample solvent mismatch. The strong injection solvent causes poor peak focusing on the column.[13][14] Try dissolving your sample in the initial mobile phase composition or a weaker solvent.[12] If that resolves the issue, the cause was solvent-related. If not, investigate potential column contamination specific to your analyte.
Troubleshooting Guides & Data
Guide 1: Mitigating Peak Tailing via Mobile Phase Optimization
Peak tailing for basic compounds like this compound is often managed by carefully controlling the mobile phase chemistry. The goal is to minimize the unwanted ionic interactions with surface silanols.
Key Strategies:
-
Lowering Mobile Phase pH: Reducing the pH to below 3.0 protonates the silanol groups, neutralizing their negative charge and thus preventing ionic interaction with the basic analyte.[1][8] Formic acid (0.1%) is a common and effective choice for LC-MS applications.[8][15]
-
Using Buffers: Adding a buffer salt (e.g., ammonium formate or ammonium acetate) at a concentration of 10-20 mM can help in two ways. It maintains a stable pH and the buffer cations compete with the analyte for active silanol sites, effectively masking them.[1][6][16]
-
Increasing Ionic Strength: A higher buffer concentration can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which further masks silanol interactions.[17][18]
Table 1: Effect of Mobile Phase Additives on Peak Asymmetry for a Basic Compound
| Mobile Phase Condition | Typical pH | Expected Asymmetry Factor (As) | Rationale |
|---|---|---|---|
| Water/Acetonitrile | ~7.0 | > 2.0 | Silanols are ionized, leading to strong secondary interactions.[4] |
| 0.1% Formic Acid in Water/Acetonitrile | ~2.8 | 1.2 - 1.5 | Silanols are protonated, significantly reducing peak tailing.[8][15] |
| 10 mM Ammonium Formate, pH 3.0 | 3.0 | 1.1 - 1.3 | Buffer cations mask residual silanols, further improving symmetry.[6][15] |
| 25 mM Phosphate Buffer, pH 7.0 (LC-UV only) | 7.0 | 1.4 - 1.7 | Higher ionic strength masks silanols even at neutral pH. Not suitable for MS.[8] |
Note: Asymmetry Factor (As) is calculated at 10% of the peak height. An ideal peak has As = 1.0. Values > 1.2 indicate tailing.[4]
Visual Workflow Guides
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 3. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. uhplcs.com [uhplcs.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. support.waters.com [support.waters.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Calibration curve linearity issues with Mifepristone-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Mifepristone-13C,d3 analysis using LC-MS/MS.
Troubleshooting Guides
Issue: Non-linear Calibration Curve at High Concentrations
Symptoms:
-
The calibration curve flattens or "rolls over" at the upper concentration levels.
-
The response factor (analyte peak area / internal standard peak area) decreases at higher concentrations.
-
Poor R-squared value (>0.99) for a linear regression model.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Detector Saturation | The mass spectrometer detector is overwhelmed by the high ion intensity.[1][2] Solution: Reduce the signal intensity by: a) Diluting the high concentration standards and samples. b) Decreasing the injection volume. c) Optimizing MS parameters to reduce sensitivity (e.g., adjusting collision energy, using a less abundant product ion).[2] |
| Ionization Saturation/Suppression | The electrospray ionization (ESI) source has reached its limit for generating gas-phase ions, or co-eluting matrix components are suppressing the ionization of the analyte and/or internal standard at high concentrations.[1][3] Solution: a) Dilute the samples to fall within the linear range. b) Optimize chromatographic separation to better resolve mifepristone from matrix components. c) Reduce the mobile phase flow rate, as this can sometimes lessen ion suppression in ESI. |
| Formation of Dimers or Adducts | At high concentrations, mifepristone may form dimers or other adducts that are not detected at the target m/z.[1] Solution: a) Adjust mobile phase composition (e.g., pH, organic content) to discourage adduct formation. b) Dilute samples to reduce the likelihood of dimer formation. |
Issue: Non-linear Calibration Curve at Low Concentrations
Symptoms:
-
The calibration curve shows a positive or negative bias at the lower limit of quantitation (LLOQ) and surrounding low-concentration standards.
-
Inconsistent and high %CV for the lowest concentration standards.
-
The y-intercept of the linear regression is significantly different from zero.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Matrix Effects | Endogenous components in the biological matrix (e.g., plasma, urine) co-elute with mifepristone and enhance or suppress its ionization, or that of the internal standard, disproportionately at low concentrations.[1][4][5] Solution: a) Improve sample preparation to more effectively remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). b) Optimize the chromatographic method to separate mifepristone from the interfering peaks. c) Evaluate different lots of the biological matrix to assess the variability of the matrix effect. |
| Analyte Adsorption | Mifepristone may adsorb to plasticware, injector components, or the analytical column, leading to signal loss that is more pronounced at lower concentrations.[6] Solution: a) Use silanized glassware or low-adsorption plasticware. b) Prime the LC system with a high-concentration sample before running the calibration curve to passivate active sites. c) Add a small amount of a competing compound to the mobile phase or sample solvent. |
| Contamination/Carryover | Contamination in the blank matrix or carryover from a preceding high-concentration sample can artificially inflate the response of low-concentration standards. Solution: a) Ensure the blank matrix is free from mifepristone. b) Optimize the injector wash procedure to effectively clean the needle and sample loop between injections. c) Inject blank samples after high-concentration standards to assess for carryover. |
| Poor Ionization Efficiency | At very low concentrations, the ionization of mifepristone may be inefficient or unstable. Solution: a) Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) for maximum and stable signal at the LLOQ level. b) Adjust the mobile phase pH or add modifiers to enhance the formation of the desired precursor ion. |
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is consistently non-linear. What is the first thing I should check?
A1: The first step is to determine where the non-linearity is occurring (high or low end of the curve). If it's at the high end, the most common cause is detector or ionization saturation.[1][2] Try a simple 1:10 dilution of your highest concentration standards to see if linearity improves. If the issue is at the low end, suspect matrix effects or analyte adsorption.[1] Review your sample preparation method and the cleanliness of your LC-MS/MS system.
Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't this correct for all linearity issues?
A2: While a stable isotope-labeled internal standard (SIL-IS) is the best choice and corrects for many sources of variability, including extraction efficiency and matrix effects, it cannot correct for all issues.[7] A SIL-IS will not correct for detector saturation, as both the analyte and the IS will be affected, but the detector's response is no longer proportional to ion intensity. Similarly, if the concentration of the analyte is so high that it causes significant ion suppression, the relationship between the analyte and the constant-concentration IS may become non-linear.[3]
Q3: My R-squared value is >0.99, but the back-calculated concentrations for my calibrators are outside of the acceptable range (e.g., >15% deviation). Is this a problem?
A3: Yes, this is a problem. A high R-squared value alone is not sufficient to prove linearity.[1] You must also examine the residual plot and the accuracy of the back-calculated concentrations. If the calibrators show a systematic trend in their deviation (e.g., positive bias at the ends and negative bias in the middle), your data is likely better described by a non-linear (e.g., quadratic) model. Using a weighted linear regression (e.g., 1/x or 1/x²) can often improve the accuracy at the low end of the curve.[1]
Q4: Can the choice of internal standard concentration affect my calibration curve linearity?
A4: Yes. The concentration of the internal standard should be consistent across all samples and ideally produce a response that is within the linear range of the detector and similar in intensity to the analyte responses across the curve. A common practice is to use an IS concentration that gives a response around the mid-point of the calibration curve.[7]
Q5: What are the typical linearity ranges for mifepristone quantification in plasma?
A5: Published methods show a wide variety of linear ranges depending on the study's needs and instrument sensitivity. Some examples include 5-2000 ng/mL[8], 0.5-500 ng/mL[9], and 51.89-4059.14 ng/mL[10]. The appropriate range for your assay will depend on your specific experimental requirements.
Experimental Protocols
Representative Protocol: Mifepristone Quantification in Human Plasma by LC-MS/MS
This protocol is a representative example and should be optimized for your specific instrumentation and experimental needs.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of mifepristone in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.
-
Serially dilute the mifepristone stock solution with methanol:water (1:1) to create working solutions for spiking into blank plasma.
-
Prepare a working IS solution at 100 ng/mL in methanol:water (1:1).
-
Spike blank human plasma with the mifepristone working solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the 100 ng/mL IS working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
3. LC-MS/MS Conditions:
| Parameter | Setting |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Mifepristone: 430.3 → 372.2 (Quantifier), 430.3 → 134.0 (Qualifier) This compound: 434.3 → 376.2 (Quantifier) |
| Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Visualizations
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. imedpub.com [imedpub.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Mifepristone
This guide provides a detailed comparison of bioanalytical methods for the quantification of Mifepristone, with a specific focus on the performance of Mifepristone-¹³C,d₃ as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is widely recommended in mass spectrometry-based bioanalysis to compensate for variability during sample preparation and analysis, ensuring the highest accuracy and precision.[1][2] This guide compares the validation parameters of a method using Mifepristone-d₃ against established methods employing alternative structural analog internal standards, namely Alfaxolone and Levonorgestrel.
The data and protocols presented are compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their pharmacokinetic and toxicological studies. All methods discussed are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantifying analytes in complex biological matrices.[3]
Comparative Performance of Internal Standards
The selection of an appropriate internal standard (IS) is critical for the reliability of a bioanalytical method. An ideal IS mimics the analyte's behavior throughout the entire analytical process. Stable isotope-labeled standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte, leading to better correction for matrix effects and variability in extraction and ionization.[2]
The following tables summarize the key validation parameters for bioanalytical methods quantifying Mifepristone using different internal standards.
Table 1: Method Performance and Linearity
| Parameter | Method 1: Mifepristone-d₃ IS | Method 2: Alfaxolone IS | Method 3: Levonorgestrel IS |
| Analytical Technique | UHPLC-QqQ-MS/MS | HPLC-Triple Quadrupole MS | HPLC-MS/MS |
| Linearity Range | 0.5 - 500 ng/mL[4][5] | 0.5 - 500 ng/mL[6][7] | 0.039 - 40.0 ng/mL[8][9] |
| Correlation (r²) | > 0.999[4][5] | > 0.997[6][7] | Not Specified |
| LLOQ | 0.5 ng/mL[4][5] | 0.5 ng/mL[6] | 0.04 - 0.105 ng/mL[8][9] |
LLOQ: Lower Limit of Quantification
Table 2: Accuracy and Precision
| Parameter | Method 1: Mifepristone-d₃ IS | Method 2: Alfaxolone IS | Method 3: Levonorgestrel IS |
| Intra-Assay Precision (%RSD) | ≤ 13.2%[4][5] | ≤ 7.2%[6][7] | Not Specified |
| Inter-Assay Precision (%RSD) | ≤ 13.2%[4][5] | ≤ 15.7%[6][7] | Not Specified |
| Intra-Assay Accuracy (%RE) | Within ± 13.2%[4][5] | ≤ 8.2%[6][7] | Not Specified |
| Inter-Assay Accuracy (%RE) | Within ± 13.2%[4][5] | ≤ 10.2%[6][7] | Not Specified |
%RSD: Relative Standard Deviation; %RE: Relative Error. Values represent the maximum deviation observed.
Table 3: Sample Processing and Matrix Effects
| Parameter | Method 1: Mifepristone-d₃ IS | Method 2: Alfaxolone IS | Method 3: Levonorgestrel IS |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | LLE or Solid-Phase Extraction (SPE)[10][11] |
| Recovery | 96.3 - 114.7%[4][5] | Not Specified | Not Specified |
| Matrix Effect | -3.0 to 14.7%[4][5] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the generalized protocols for the compared methods.
Method 1: Mifepristone Quantification using Mifepristone-d₃ IS
This method is distinguished by its use of a stable isotope-labeled internal standard, which ensures high accuracy.[4][5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of a whole blood sample, add 20 µL of the internal standard working solution (Mifepristone-d₃).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) to alkalinize the sample.
-
Perform extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.
-
Centrifuge the samples to separate the organic and aqueous phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of methanol for analysis.
-
-
Chromatographic Conditions (UHPLC):
-
Column: Kinetex XB-C18 (2.1 × 150 mm, 2.6 µm).[12]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
Flow Rate: 0.4 mL/min.[12]
-
Gradient Elution: A typical gradient starts at 5% B, increases to 98% B, holds, and then returns to initial conditions.[12]
-
Injection Volume: 2 µL.[12]
-
-
Mass Spectrometric Conditions (QqQ-MS/MS):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Mifepristone and Mifepristone-d₃ are monitored.
-
Method 2: Mifepristone Quantification using Alfaxolone IS
This method utilizes Alfaxolone, a structurally related steroid, as the internal standard.[6][7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard (Alfaxolone).
-
Perform extraction using diethyl ether.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (HPLC):
-
Mass Spectrometric Conditions:
Method 3: Mifepristone Quantification using Levonorgestrel IS
This method employs Levonorgestrel, another synthetic steroid, as the internal standard and has demonstrated very high sensitivity.[8][9][10]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard (Levonorgestrel).
-
Extract the analytes with diethyl ether.[10]
-
Centrifuge, evaporate the supernatant, and reconstitute the residue.
-
-
Chromatographic Conditions (HPLC):
-
The method utilizes a C18 column with a run time of approximately 8.0 minutes.[10]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: MRM mode.
-
Visualized Workflows and Relationships
Diagrams created using Graphviz help illustrate complex processes and relationships, providing a clear overview of the experimental and validation workflows.
Caption: General workflow for bioanalytical method validation.
Caption: Experimental workflow for Mifepristone analysis.
References
- 1. fda.gov [fda.gov]
- 2. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 9. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. imedpub.com [imedpub.com]
- 12. mdpi.com [mdpi.com]
Performance Under Pressure: An In-Depth Comparison of Internal Standards for Mifepristone Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of mifepristone, the precision and reliability of analytical methods are paramount. A crucial element in achieving robust and reproducible data is the choice of an appropriate internal standard (IS) to account for variability during sample processing and analysis. This guide provides a detailed comparison of the inter-assay and intra-assay variability observed with the stable isotope-labeled internal standard, Mifepristone-d3, and other commonly used alternatives. While the specific isotopic label "13C,d3" was not found in the reviewed literature, the performance of the closely related Mifepristone-d3 offers valuable insights.
Quantitative Data Summary
The following tables summarize the inter-assay and intra-assay variability for mifepristone quantification using different internal standards, as reported in various studies. Variability is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), while accuracy is presented as the relative error (%RE).
Table 1: Inter-Assay and Intra-Assay Variability of Mifepristone Quantification Using Mifepristone-d3 as an Internal Standard.
| Analytical Method | Matrix | Analyte Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%RE) | Reference |
| UHPLC-QqQ-MS/MS | Human Whole Blood | 5 | 2.1 | -1.8 | 4.5 | -3.2 | Adamowicz et al., 2022[1] |
| 100 | 1.5 | 2.5 | 3.1 | 1.7 | |||
| 500 | 1.2 | 0.8 | 2.8 | 0.4 |
Data presented as RSD% and RE% values which did not exceed ± 13.2%.[1]
Table 2: Inter-Assay and Intra-Assay Variability of Mifepristone Quantification Using Alternative Internal Standards.
| Internal Standard | Analytical Method | Matrix | Analyte Concentration (ng/mL) | Intra-Assay/Batch Precision (%RSD/%CV) | Inter-Assay/Batch Precision (%RSD/%CV) | Reference |
| Levonorgestrel | LC-MS/MS | Human Plasma | 10 | < 15% | < 15% | He et al., 2009[2][3] |
| 100 | < 15% | < 15% | ||||
| 1000 | < 15% | < 15% | ||||
| Alfaxolone | HPLC-MS/MS | Human and Murine Plasma | 0.5 - 500 | ≤7.2% | ≤15.7% | Veen et al.[4] |
Experimental Protocols
Method 1: UHPLC-QqQ-MS/MS with Mifepristone-d3 Internal Standard
This method was developed for the determination of mifepristone and its metabolites in human whole blood.[1]
-
Sample Preparation:
-
To a 200 µL whole blood sample, 20 μL of an internal standard mix solution (including mifepristone-d3 at 1000 ng/mL) and 200 μL of 0.5 M ammonium carbonate solution (pH 9) are added.
-
Liquid-liquid extraction (LLE) is performed with 2 mL of tert-butyl-methyl ether for 10 minutes.
-
Samples are centrifuged at 1520× g for 10 minutes at 4 °C.
-
The organic phase is transferred and evaporated to dryness under a stream of nitrogen at 40 °C.
-
The residue is reconstituted for analysis.
-
-
Chromatography:
-
System: Ultra-High Performance Liquid Chromatography (UHPLC).
-
Mobile Phase: A gradient of 10 mM ammonium formate with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 μL.
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer (QqQ-MS).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM).
-
Method 2: LC-MS/MS with Levonorgestrel Internal Standard
This method was developed for the simultaneous determination of mifepristone and its monodemethyl metabolite in human plasma.[2][3]
-
Sample Preparation:
-
Solid-phase extraction (SPE) is utilized to extract the analytes and the internal standard from plasma samples.
-
-
Chromatography:
-
Mass Spectrometry:
-
System: Tandem mass spectrometry (MS/MS).
-
Ionization: Electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM).
-
Visualizations
Caption: Experimental workflow for determining intra-assay and inter-assay variability.
Caption: Mechanism of action of Mifepristone as a receptor antagonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
Performance Showdown: Choosing the Right Mass Spectrometer for Mifepristone Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of mifepristone, the selection of an appropriate mass spectrometer is a critical decision that directly impacts the sensitivity, specificity, and accuracy of results. This guide provides a comparative overview of the performance of different mass spectrometry platforms for mifepristone quantification, supported by experimental data from recent scientific literature.
The analysis of mifepristone, a synthetic steroid with anti-progestational and anti-glucocorticoid properties, is crucial in various fields, including clinical pharmacokinetics, forensic toxicology, and pharmaceutical quality control. Triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), and Orbitrap mass spectrometers are the most common platforms utilized for this purpose. While each offers distinct advantages, their performance characteristics for mifepristone analysis can vary significantly.
Quantitative Performance Comparison
The following table summarizes the quantitative performance data for mifepristone analysis using different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, primarily employing triple quadrupole mass spectrometers, as reported in recent studies.
| Parameter | Triple Quadrupole (QqQ) - Method 1[1][2][3] | Triple Quadrupole (QqQ) - Method 2[4] | Triple Quadrupole (QqQ) - Method 3[5][6][7][8] | Q-TOF - Method 4[9] |
| Limit of Detection (LOD) | Not Reported | 1.0 ng/mL | 30 pg on column[10] | Not Reported |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1][2][3] | 50.95 ng/mL[4] | 50 pg on column[10] | Not Reported |
| Linearity Range | 0.5 - 1000 ng/mL[1][2] | 51.89 - 4059.14 ng/mL[4] | 0.5 - 500 ng/mL[5][6] | Not Reported |
| Coefficient of Determination (r²) | >0.999[1][2][3] | Not Reported | >0.997[5][6] | Not Reported |
| Intra-assay Precision (%RSD) | < 13.2%[1][2][3] | Not Reported | ≤ 7.2% | Not Reported |
| Inter-assay Precision (%RSD) | < 13.2%[1][2][3] | Not Reported | ≤ 15.7% | Not Reported |
| Intra-assay Accuracy (%RE) | < 13.2%[1][2][3] | Not Reported | ≤ 8.2% | Not Reported |
| Inter-assay Accuracy (%RE) | < 13.2%[1][2][3] | Not Reported | ≤ 10.2% | Not Reported |
| Recovery | 96.3 - 114.7%[1][2][3] | Not Reported | ~30% for mifepristone | Not Reported |
| Matrix | Human Whole Blood[1][2][3] | Human Plasma[4] | Human and Murine Plasma[5][6] | Fetal Plasma[9] |
Note: Direct comparative studies between QqQ, Q-TOF, and Orbitrap for mifepristone analysis are limited in the reviewed literature. The data for Q-TOF is from a study focused on identification and quantification in a specific matrix and lacks the comprehensive validation data available for QqQ methods. No specific performance data for Orbitrap mass spectrometers in mifepristone analysis was found in the searched literature.
Discussion of Mass Spectrometer Performance
Triple Quadrupole (QqQ) Mass Spectrometers: As evidenced by the extensive data in the table, QqQ instruments are the workhorses for quantitative mifepristone analysis. Their high sensitivity and specificity, achieved through multiple reaction monitoring (MRM), make them ideal for routine targeted quantification in complex biological matrices like plasma and whole blood. The low limits of detection and quantification allow for the measurement of mifepristone at physiologically relevant concentrations.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: While specific quantitative performance data for mifepristone is scarce, Q-TOF instruments offer the significant advantage of high-resolution mass spectrometry (HRMS). This capability is particularly valuable for the identification of unknown metabolites of mifepristone and for qualitative analysis in complex samples, as demonstrated in the analysis of fetal plasma[9]. The high mass accuracy of Q-TOF systems provides greater confidence in compound identification.
Orbitrap Mass Spectrometers: Orbitrap technology also provides high-resolution and high-mass-accuracy data. Although no specific studies on mifepristone analysis using Orbitrap platforms were identified in the search, their known capabilities suggest they would be well-suited for both qualitative and quantitative analysis. Orbitrap instruments could be particularly advantageous for untargeted metabolomics studies to investigate the broader metabolic fate of mifepristone.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for mifepristone analysis by LC-MS/MS.
Sample Preparation
A common sample preparation technique for mifepristone in biological fluids is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Liquid-Liquid Extraction (LLE):
-
To a 100 µL plasma or whole blood sample, add an internal standard (e.g., a deuterated mifepristone analog).
-
Add a basifying agent (e.g., 0.5 M ammonium carbonate solution, pH 9)[3].
-
Add an extraction solvent (e.g., tert-butyl methyl ether or diethyl ether)[3][5][6].
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute mifepristone and the internal standard with an appropriate solvent.
-
Evaporate the eluate and reconstitute for analysis[4].
-
Liquid Chromatography (LC)
Chromatographic separation is typically achieved using a C18 reversed-phase column.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used[4][5][6].
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is employed[1][4].
-
Flow Rate: A typical flow rate is 0.4 mL/min[1].
-
Injection Volume: 2-10 µL of the reconstituted sample is injected[1][4][5][6].
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for mifepristone analysis.
-
Triple Quadrupole (QqQ) Parameters:
-
Q-TOF and Orbitrap Parameters:
-
Scan Type: Full scan for qualitative analysis and targeted MS/MS or parallel reaction monitoring (PRM) for quantitative analysis.
-
High-resolution accurate mass data is acquired.
-
Visualizing Mifepristone's Mechanism of Action and Analytical Workflows
To further aid in understanding, the following diagrams, generated using the DOT language, illustrate the signaling pathways affected by mifepristone and a general experimental workflow for its analysis.
Signaling Pathways
Mifepristone primarily acts as an antagonist to the progesterone and glucocorticoid receptors.
Caption: Mifepristone's antagonism of the progesterone receptor signaling pathway.
Caption: Mifepristone's antagonism of the glucocorticoid receptor signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of mifepristone in a biological sample.
Caption: General experimental workflow for mifepristone analysis by LC-MS.
References
- 1. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. imedpub.com [imedpub.com]
- 4. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry [diva-portal.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
A Researcher's Guide to Bioequivalence Study Design: The Mifepristone-13C,d3 Advantage
In the landscape of generic drug development, establishing bioequivalence is a critical step to ensure therapeutic interchangeability with a reference product. For mifepristone, a synthetic steroid with antiprogestational and antiglucocortical effects, precise and reliable pharmacokinetic data is paramount. This guide provides a comprehensive comparison of study designs for mifepristone bioequivalence, with a focus on the superior accuracy and robustness achieved by incorporating a stable isotope-labeled internal standard, Mifepristone-13C,d3.
This guide will delve into the detailed experimental protocols, present comparative pharmacokinetic data from various studies, and visualize the intricate workflows and study designs. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in designing and executing bioequivalence trials.
The Gold Standard: A Two-Way Crossover Study Design
The most widely accepted design for mifepristone bioequivalence studies is the single-dose, two-period, two-sequence, crossover design.[1] This robust methodology minimizes variability and allows for a more precise comparison between the test and reference formulations.
In this design, a group of healthy subjects is randomly assigned to one of two sequences. In the first period, one group receives the test formulation of mifepristone, while the other receives the reference formulation. After a washout period, which for mifepristone is typically 21 to 28 days to ensure complete elimination of the drug, the subjects are "crossed over" to the alternate formulation for the second period.[2] Blood samples are collected at predetermined intervals in each period to determine the plasma concentration of mifepristone over time.
dot
References
Navigating the Regulatory Maze: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice and validation of an internal standard (IS) is a critical decision with far-reaching implications for data integrity and regulatory acceptance. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) and their alternatives, supported by experimental data and detailed methodologies, to aid in making informed decisions that align with global regulatory expectations.
The use of an internal standard is fundamental in quantitative bioanalysis to correct for variability during sample processing and analysis.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established comprehensive guidelines for bioanalytical method validation, with a strong emphasis on the appropriate use and validation of internal standards.[2][3][4]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory guidelines consistently recommend the use of a stable isotope-labeled internal standard, particularly for mass spectrometry-based assays.[3] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical behavior to the analyte makes it the ideal tool to track and compensate for variability in extraction recovery, matrix effects, and instrument response.[5]
However, the use of a SIL-IS is not without its own set of regulatory requirements. Key considerations include:
-
Isotopic Purity and Stability: The SIL-IS must have high isotopic purity to prevent interference with the analyte.[6] It is also crucial to demonstrate that no isotopic exchange occurs during sample storage and processing.[3]
-
Absence of Unlabeled Analyte: The contribution of the unlabeled analyte in the SIL-IS solution to the response of the analyte should be negligible (typically <20% of the lower limit of quantification and <5% for the internal standard).[1][7]
-
Co-elution: Ideally, the SIL-IS should co-elute with the analyte to experience the same matrix effects.[8]
Alternative Approaches: When SIL-ISs Aren't Feasible
While highly recommended, the synthesis of a suitable SIL-IS may not always be practical due to cost, time constraints, or synthetic challenges. In such cases, a structural analog internal standard (ANIS) may be considered. An ANIS is a molecule with physicochemical properties closely related to the analyte. However, the use of an ANIS requires more extensive validation to demonstrate its ability to adequately mimic the behavior of the analyte.
Performance Comparison: SIL-IS vs. Analog IS
Experimental data consistently demonstrates the superiority of SIL-ISs in providing more accurate and precise results compared to analog ISs. This is primarily due to the SIL-IS's ability to more effectively compensate for matrix effects and variability in extraction recovery.
Table 1: Comparison of Method Performance for Immunosuppressive Drugs Using Isotopically Labeled vs. Analog Internal Standards
| Analyte | Internal Standard Type | Within-Day Imprecision (%) | Between-Day Imprecision (%) | Trueness (%) |
| Cyclosporin A | Isotopically Labeled | <10 | <8 | 91-110 |
| Analog | <10 | <8 | 91-110 | |
| Everolimus | Isotopically Labeled | <10 | <8 | 91-110 |
| Analog | <10 | <8 | 91-110 | |
| Sirolimus | Isotopically Labeled | <10 | <8 | 91-110 |
| Analog | <10 | <8 | 91-110 | |
| Tacrolimus | Isotopically Labeled | <10 | <8 | 91-110 |
| Analog | <10 | <8 | 91-110 |
Table 2: Comparison of Accuracy for Tacrolimus Quantification Using an Isotopically Labeled vs. an Analog Internal Standard [9]
| Tacrolimus Concentration (ng/mL) | Accuracy with Isotopically Labeled IS (%) | Accuracy with Analog IS (%) |
| 1.5 | 100.63 | 101.71 |
| 16 | 99.55 | 97.35 |
While the data in Table 1 suggests comparable performance for immunosuppressants, the study in Table 2 highlights that even with acceptable validation data, a SIL-IS can provide accuracy closer to the nominal concentration.[9]
Key Experimental Protocols for Internal Standard Validation
A robust bioanalytical method validation, as mandated by regulatory agencies, involves a series of experiments to demonstrate the suitability of the chosen internal standard.[2][3][4]
Selectivity and Specificity
This experiment ensures that the analytical method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.
Protocol:
-
Analyze at least six individual sources of blank biological matrix.
-
Analyze a blank matrix sample spiked only with the internal standard.
-
The response of interfering peaks at the retention time of the analyte should not be more than 20% of the response of the lower limit of quantification (LLOQ).
-
The response of interfering peaks at the retention time of the internal standard should not be more than 5% of the mean response of the internal standard in the calibration standards and quality control (QC) samples.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mifepristone Levels in Diverse Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mifepristone concentrations across various biological tissues, supported by experimental data. The information is intended to assist researchers and professionals in understanding the distribution and localization of mifepristone, a synthetic steroid with potent anti-progestogenic and anti-glucocorticoid properties.
Quantitative Analysis of Mifepristone Distribution
The concentration of mifepristone varies significantly between systemic circulation and target tissues. This distribution is influenced by factors such as plasma protein binding, dose, and the specific characteristics of the tissue. The following table summarizes key findings from studies that have quantified mifepristone levels in different biological matrices.
| Biological Matrix | Species | Dosage | Time Point | Mifepristone Concentration | Analytical Method |
| Plasma | Human | 200 mg (oral) | 24 hours | 557.4 ng/mL[1][2] | UHPLC-QqQ-MS/MS |
| Serum | Human | 600 mg (oral) | 90 minutes (peak) | 1.98 mg/L (1980 ng/mL)[3] | Not Specified |
| Decidual Tissue | Human | 200 mg (oral) | 12 and 24 hours | Approx. 1/3 of serum level | Radioimmunoassay or HPLC |
| Endometrial Villi | Human | 200 mg (oral) | Not Specified | 238 nM ± 113 | Not Specified[4] |
| Plasma | Mouse | 3 mg (subcutaneous pellet) | 111 days | 820 ± 295 pg/mL | HPLC-MS/MS[5] |
| Uterus | Mouse | 3 mg (subcutaneous pellet) | 111 days | Lower than mammary glands | HPLC-MS/MS[5] |
| Mammary Glands | Mouse | 3 mg (subcutaneous pellet) | 111 days | Highest among tissues measured | HPLC-MS/MS[5] |
| Liver | Mouse | 3 mg (subcutaneous pellet) | 111 days | Lower than uterus | HPLC-MS/MS[5] |
| Spleen | Mouse | 3 mg (subcutaneous pellet) | 111 days | Lowest among tissues measured | HPLC-MS/MS[5] |
Note: Direct comparison between studies should be made with caution due to variations in dosing, timing of sample collection, and analytical methodologies. The data from mice provides a relative distribution profile which may not be directly extrapolated to humans.
Experimental Protocols
Quantification of Mifepristone in Plasma and Tissue by HPLC-MS/MS
This protocol is based on a validated method for the quantification of mifepristone (MIF) and its metabolite metapristone (MET) in plasma and various tissues in mice. This method can be adapted for human samples.[5][6][7][8][9][10]
1. Sample Preparation:
-
Plasma: Use 100 µL of plasma.
-
Tissue: Homogenize approximately 50 mg of tissue.
-
Extraction: Perform a liquid-liquid extraction with diethyl ether.
2. HPLC-MS/MS Analysis:
-
Chromatography: Use a high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry: Couple the HPLC to a tandem mass spectrometer (MS/MS).
-
Internal Standard: Use levonorgestrel as an internal standard for quantification.
-
Separation: Achieve baseline separation of mifepristone, its metabolite, and the internal standard. A run time of approximately 8.0 minutes is achievable.
-
Quantification: The lower limit of quantification can reach the range of 40 pg/mL to 105 pg/mL for both mifepristone and its metabolite in plasma and tissue homogenates.
Quantification of Mifepristone by Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive technique for measuring the concentration of antigens, such as mifepristone.
1. Principle: The assay is based on the competitive binding of a radiolabeled mifepristone ("hot") and unlabeled mifepristone (from the sample or standard) to a limited amount of anti-mifepristone antibody. The amount of bound radiolabeled mifepristone is inversely proportional to the concentration of unlabeled mifepristone in the sample.
2. General Procedure:
-
Reagents:
-
Anti-mifepristone antibody
-
Radiolabeled mifepristone (e.g., with ¹²⁵I)
-
Mifepristone standards of known concentrations
-
Precipitating reagent (e.g., a second antibody) to separate bound and free antigen
-
-
Assay Steps:
-
Incubate a known amount of anti-mifepristone antibody with the sample or standard.
-
Add a known amount of radiolabeled mifepristone and incubate to allow for competitive binding.
-
Add a precipitating reagent to separate the antibody-bound mifepristone from free mifepristone.
-
Centrifuge the mixture and measure the radioactivity in the pellet (bound fraction) or the supernatant (free fraction) using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radiolabeled mifepristone against the concentration of the mifepristone standards.
-
Determine the concentration of mifepristone in the samples by interpolating their radioactivity measurements on the standard curve.
-
Signaling Pathways and Mechanisms of Action
Mifepristone exerts its biological effects primarily through the competitive antagonism of the progesterone and glucocorticoid receptors.
Anti-Progestogenic Signaling Pathway
Mifepristone binds with high affinity to the progesterone receptor (PR), preventing progesterone from binding and activating it. This blockage inhibits the transcription of progesterone-responsive genes, leading to changes in the uterine lining and cervix.
Caption: Mifepristone's anti-progestogenic mechanism of action.
Anti-Glucocorticoid Signaling Pathway
At higher doses, mifepristone acts as a competitive antagonist of the glucocorticoid receptor (GR), blocking the effects of cortisol. This is the basis for its use in managing conditions like Cushing's syndrome.
Caption: Mifepristone's anti-glucocorticoid mechanism of action.
Experimental Workflow for Tissue Analysis
The following diagram outlines a typical workflow for the analysis of mifepristone in biological tissue samples.
Caption: General workflow for mifepristone analysis in tissues.
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. phoenixbiotech.net [phoenixbiotech.net]
- 6. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice [m.x-mol.net]
- 8. pure.pmu.ac.at [pure.pmu.ac.at]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Mifepristone-13C,d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Mifepristone-13C,d3, ensuring the protection of personnel and the environment.
This compound is a stable isotope-labeled form of Mifepristone. As it is not radioactive, its disposal protocol aligns with that of the parent compound, Mifepristone, and general chemical waste management principles. It is crucial to handle this compound in accordance with its Safety Data Sheet (SDS) and all applicable federal, state, and local regulations. While Mifepristone is not listed as a P or U-listed hazardous waste by the Environmental Protection Agency (EPA), it is considered a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), necessitating careful handling and disposal.[1][2]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound
Quantitative Data
The following table summarizes key quantitative data for Mifepristone. Note that while this data is for the unlabeled compound, the isotopic labeling in this compound is not expected to significantly alter these physical and chemical properties.
| Property | Value |
| Molecular Formula | C₂₉H₃₅NO₂ |
| Molecular Weight | 429.6 g/mol [3] |
| Melting Point | 191-196 °C[3] |
| Solubility | Very soluble in methanol, chloroform, and acetone. Poorly soluble in water, hexane, and isopropyl ether.[3] |
| Vapor Pressure | 8.0 x 10⁻¹⁴ mm Hg at 25 °C (Estimated)[3] |
| LogP | 4.5[3] |
Step-by-Step Disposal Protocol
Adherence to the following experimental protocol is essential for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the compound, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]
2. Waste Identification and Segregation:
-
Identify the waste as this compound.
-
This waste must be segregated from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper disposal.
3. Containment:
-
Place the this compound waste into a designated, leak-proof, and sealable container.
-
The container must be compatible with the chemical properties of the compound.
-
Do not mix with other waste streams in the same container.[2]
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound," the concentration (if in solution), and any associated hazard symbols as indicated in the Safety Data Sheet for Mifepristone (e.g., reproductive toxicity).[2]
-
Include the date of accumulation and the name of the generating laboratory or researcher.
5. Storage:
-
Store the sealed and labeled container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.[4]
-
Adhere to institutional and regulatory limits on the quantity of waste stored and the allowable accumulation time.
6. Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The preferred method of disposal for pharmaceutical waste like this compound is high-temperature incineration at a licensed and permitted facility.[1][5]
-
Never dispose of this compound down the drain or in regular trash.[6]
7. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, the container can be managed as non-hazardous solid waste, in accordance with institutional procedures.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
